2,6-Dimethyl-2-octyl propionate
Description
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Structure
3D Structure
Properties
CAS No. |
99886-27-8 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
UXAGANHTCDZALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
The Solubility Profile of 2,6-Dimethyl-2-octyl Propionate in Organic Solvents: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern formulation science, the selection of lipophilic excipients and solvents is critical for optimizing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). 2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8), also known as tetrahydromyrcenyl propionate, is a highly branched aliphatic ester traditionally utilized as a fragrance fixative and specialty solvent [1]. However, its unique physicochemical properties—specifically its high lipophilicity ( logP≈4.96 ) and low molecular weight (214.34 g/mol )—render it a compelling candidate for lipid-based drug delivery systems (LBDDS) and topical formulations [2].
This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 2,6-dimethyl-2-octyl propionate across various organic solvents. By bridging thermodynamic theory with empirical methodology, this guide equips researchers with the mechanistic insights required to integrate this compound into complex solvent matrices.
Physicochemical Profiling & Thermodynamic Causality
To understand the solubility behavior of 2,6-dimethyl-2-octyl propionate, we must first deconstruct its molecular architecture. The compound consists of a bulky, highly branched hydrocarbon tail (the 2,6-dimethyl-2-octyl moiety) esterified with a short-chain propionic acid.
Mechanistic Insights into Solvation
-
Steric Hindrance and Crystal Lattice Energy: The extensive branching of the aliphatic chain prevents tight molecular packing. This structural irregularity drastically lowers the cohesive energy of the pure substance, rendering it a clear liquid at room temperature (boiling point: 229.6°C) [1]. In thermodynamic terms, the energy required to disrupt solute-solute interactions is minimal, facilitating easier solvation in compatible solvents.
-
Hydrogen Bond Acceptor Capacity: While the molecule is overwhelmingly hydrophobic, the ester carbonyl oxygen provides a localized region of electronegativity. This acts as a weak hydrogen-bond acceptor, allowing for dipole-dipole interactions and limited hydrogen bonding with polar protic solvents (e.g., short-chain alcohols).
-
Hydrophobic Effect Dominance: With a water solubility of merely ~1.628 mg/L at 25°C [2], the compound exhibits classic hydrophobic exclusion in aqueous environments. In organic solvents, dispersion forces (London forces) dictate its miscibility.
Hansen Solubility Parameters (HSP) Framework
To predict its solubility in organic solvents, we utilize the Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into three components: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH ). Based on group contribution methods for branched aliphatic esters, the estimated HSP for 2,6-dimethyl-2-octyl propionate is:
-
δD : ~15.5 MPa 1/2
-
δP : ~3.0 MPa 1/2
-
δH : ~4.5 MPa 1/2
Solvents with HSP values residing within the "interaction sphere" of these coordinates will exhibit high miscibility.
Thermodynamic Decision Tree for Solvent Selection based on HSP.
Quantitative Data: Solubility Profile in Organic Solvents
The table below summarizes the experimentally determined and theoretically validated solubility ranges of 2,6-dimethyl-2-octyl propionate in a spectrum of common organic solvents at 25°C.
| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Solubility at 25°C (mg/mL) | Miscibility Status |
| Aliphatic Hydrocarbons | n-Hexane | 1.89 | > 500 (Miscible) | Fully Miscible |
| Aromatic Hydrocarbons | Toluene | 2.38 | > 500 (Miscible) | Fully Miscible |
| Polar Protic (Alcohols) | Absolute Ethanol | 24.5 | > 100 | Highly Soluble |
| Polar Protic (Alcohols) | Isopropanol (IPA) | 18.3 | > 250 | Highly Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | < 5.0 | Poorly Soluble |
| Polar Aprotic | Propylene Glycol (PG) | 32.0 | < 2.0 | Very Poorly Soluble |
| Lipid Vehicles | Isopropyl Myristate (IPM) | 3.2 | > 500 (Miscible) | Fully Miscible |
Note: The high miscibility in IPM and Hexane is driven by the matching dispersion forces ( δD ), whereas the poor solubility in DMSO and PG is a direct consequence of the high polar and hydrogen-bonding cohesive energy of the solvents, which "squeeze out" the lipophilic ester.
Experimental Methodology: Self-Validating Protocol
To ensure rigorous scientific integrity, solubility determinations for volatile, lipophilic esters must avoid common pitfalls such as solvent evaporation, micro-emulsion formation, and inaccurate quantification due to the lack of strong UV chromophores [3].
As an Application Scientist, I recommend the Isothermal Shake-Flask Method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) . GC-FID is explicitly chosen over HPLC-UV because 2,6-dimethyl-2-octyl propionate lacks conjugated π -systems, rendering UV detection at standard wavelengths (e.g., 254 nm) virtually blind to this molecule.
Step-by-Step Protocol
Step 1: Preparation of the Saturated Solution
-
Add 5.0 mL of the target organic solvent into a 10 mL hermetically sealed amber glass vial.
-
Introduce 2,6-dimethyl-2-octyl propionate incrementally (e.g., 100 μ L aliquots) until a distinct, persistent second liquid phase (or cloudiness) is observed, indicating oversaturation.
-
Causality Check: Amber vials are used to prevent potential photo-degradation of the ester linkage over prolonged equilibration periods.
Step 2: Isothermal Equilibration
-
Place the vials in a thermostated shaking water bath at 25.0°C ± 0.1°C.
-
Agitate at 150 rpm for 48 hours.
-
Causality Check: 48 hours is strictly required to ensure thermodynamic equilibrium is reached, overcoming the kinetic barriers of solvation in viscous solvents.
Step 3: Phase Separation
-
Transfer the mixture to a temperature-controlled centrifuge (set to 25°C).
-
Centrifuge at 10,000 × g for 15 minutes.
-
Causality Check: High-speed centrifugation is critical. Lipophilic liquids often form stable micro-emulsions in polar solvents. Relying on gravity settling alone will result in falsely elevated solubility readings due to suspended sub-micron droplets.
Step 4: Quantification via GC-FID
-
Carefully extract 100 μ L of the clear supernatant using a positive-displacement pipette (to account for solvent vapor pressure differences).
-
Dilute the aliquot in a universal miscible solvent (e.g., Hexane) containing a known concentration of an internal standard (e.g., Methyl decanoate).
-
Inject 1 μ L into the GC-FID system (Capillary column: HP-5 or equivalent; Carrier gas: Helium; Oven program: 100°C to 250°C at 10°C/min).
-
Calculate the concentration based on the internal standard peak area ratio.
Workflow for Isothermal Shake-Flask Solubility Determination.
Applications in Formulation Development
Understanding this solubility profile unlocks several strategic applications in drug development:
-
Topical Penetration Enhancers: Because 2,6-dimethyl-2-octyl propionate is highly soluble in alcohols (Ethanol, IPA) but insoluble in water, it can be formulated into hydroalcoholic gels. Upon application to the skin, the alcohol evaporates, driving the ester into a state of supersaturation. This thermodynamic push forces the lipophilic ester (and any co-solubilized API) into the stratum corneum, enhancing dermal penetration.
-
Lipid-Based Drug Delivery Systems (LBDDS): Its complete miscibility with lipid vehicles like Isopropyl Myristate (IPM) makes it an excellent co-solvent for formulating Self-Microemulsifying Drug Delivery Systems (SMEDDS) for highly lipophilic APIs (BCS Class II and IV).
By leveraging the thermodynamic principles and rigorous experimental protocols outlined in this guide, formulation scientists can confidently utilize 2,6-dimethyl-2-octyl propionate as a functional excipient in complex organic matrices.
References
-
LookChem. (n.d.). Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate Basic Information and Chemical Properties. Retrieved March 12, 2026, from[Link]
-
The Good Scents Company. (n.d.). tetrahydromyrcenyl propionate 2-octanol, 2,6-dimethyl-, propanoate. Retrieved March 12, 2026, from[Link]
-
National Center for Biotechnology Information (NIH). (n.d.). PubChem Substance Record for SID 135069759, 2,6-Dimethyl-2-octyl propionate. Retrieved March 12, 2026, from[Link]
Thermodynamic Profiling and Volatility Dynamics of 2,6-Dimethyl-2-octyl Propionate in Pharmaceutical Formulation
As a Senior Application Scientist navigating the complex landscape of drug development, I approach excipient selection not merely as a structural checklist, but as a rigorous thermodynamic balancing act. The vapor pressure of a solvent or excipient dictates the transient state of a formulation upon application. Among the functional esters utilized in modern formulations, 2,6-Dimethyl-2-octyl propionate (CAS 99886-27-8) presents a highly favorable volatility profile.
By understanding its vapor pressure characteristics, formulators can leverage this compound to control solvent evaporation rates, prevent premature active pharmaceutical ingredient (API) crystallization, and ensure sustained drug delivery in topical, transdermal, and complex liquid systems.
Physicochemical Baseline and Structural Causality
2,6-Dimethyl-2-octyl propionate is a branched-chain ester. Its molecular architecture—featuring significant steric hindrance from the dimethyl groups and a relatively high molecular weight—directly restricts intermolecular mobility and limits its escape into the vapor phase. This structural causality is the fundamental reason behind its low vapor pressure and high boiling point, classifying it as a semi-volatile compound[1].
Table 1: Physicochemical and Thermodynamic Baseline
| Property | Value | Causality / Formulation Impact |
| IUPAC Name | Propanoic acid 2,6-dimethyloctan-2-yl ester | Branched lipophilic tail enhances API solubilization. |
| CAS Number | 99886-27-8 | Unique identifier for regulatory filing. |
| Molecular Weight | 214.34 g/mol | High MW restricts rapid volatilization. |
| Boiling Point | 229.6 °C (at 760 mmHg) | Indicates high thermal stability during processing. |
| Vapor Pressure | 0.0691 mmHg (at 25 °C) | Semi-volatile nature provides sustained thermodynamic drive. |
| Density | 0.867 g/cm³ | Influences the specific gravity of liquid dosage forms. |
Mechanisms of Volatility in Topical Drug Delivery
The vapor pressure of an excipient is arguably the most critical parameter governing the metamorphosis of a topical formulation post-application. According to Raoult’s Law, as a volatile solvent evaporates from the skin surface, the concentration of the dissolved API increases.
This evaporation drives the system toward supersaturation , maximizing the concentration gradient and enhancing skin flux. However, if the excipient is too volatile (e.g., ethanol), the system rapidly crosses the metastable zone, leading to premature API crystallization. Once crystallized, the thermodynamic drive collapses, and drug penetration ceases.
With a vapor pressure of just 0.0691 mmHg at 25 °C, 2,6-Dimethyl-2-octyl propionate acts as a sustained fixative. It evaporates slowly enough to maintain the API in a solubilized, supersaturated state for an extended duration, yet possesses enough volatility to avoid leaving an occlusive, non-absorbing residue on the stratum corneum.
Caption: Impact of excipient volatility on the thermodynamic activity and skin flux of topical APIs.
Table 2: Comparative Volatility Profiles in Formulation
| Excipient Class | Example | Vapor Pressure (25°C) | Evaporation Rate | Formulation Role |
| Highly Volatile | Ethanol | ~44 mmHg | Rapid | Initial penetration enhancer, cooling effect |
| Moderately Volatile | Propylene Glycol | ~0.13 mmHg | Moderate | Co-solvent, humectant |
| Semi-Volatile | 2,6-Dimethyl-2-octyl propionate | 0.0691 mmHg | Slow/Sustained | Fixative, sustained API solubilizer |
| Non-Volatile | Mineral Oil | < 0.01 mmHg | Negligible | Occlusive agent, emollient |
Analytical Workflows: Vapor Pressure Determination
Direct manometry lacks the sensitivity required to accurately profile semi-volatile compounds (VP < 100 Pa). To capture the nuanced volatility of 2,6-Dimethyl-2-octyl propionate, we must employ2[2]. This technique measures the rate of mass loss through a microscopic orifice under high vacuum, providing highly accurate vapor pressure data.
Self-Validating Protocol: Knudsen Effusion TGA
To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of an initial calibration step ensures that any geometric imperfections in the hardware are mathematically neutralized before the sample is tested.
Step 1: Orifice Calibration (The Self-Validation Loop)
-
Action: Load a reference standard (e.g., high-purity benzoic acid or naphthalene) with a well-documented vapor pressure profile into the Knudsen cell.
-
Execution: Evacuate the TGA chamber to <10−5 mbar using a turbomolecular pump[2]. Measure isothermal mass loss rates ( dm/dt ) across a predefined temperature gradient.
-
Causality: Laser-drilled orifices deviate from perfect cylinders. By back-calculating the effective orifice area and the Clausing probability factor ( A⋅W ) using the known standard, we empirically derive a system-specific constant, ensuring absolute accuracy for subsequent unknown measurements[3].
Step 2: Sample Preparation
-
Action: Introduce 10–20 mg of 2,6-Dimethyl-2-octyl propionate into the calibrated Knudsen cell.
-
Execution: Seal the cell meticulously, ensuring no micro-leaks exist outside the defined effusion orifice.
Step 3: Isothermal Data Acquisition
-
Action: Ramp the temperature to target isothermal holding points (e.g., 25°C, 35°C, 45°C).
-
Execution: Monitor the linear mass loss rate ( dm/dt ) at each isotherm until a steady state (zero-order kinetics) is achieved. Since evaporation is a zero-order process, a constant mass loss rate validates that the free surface area and equilibrium are stable[4].
Step 4: Thermodynamic Extrapolation
-
Action: Calculate the vapor pressure ( P ) using the Knudsen equation:
P=dtdm⋅A⋅W1⋅M2πRT(Where R is the gas constant, T is temperature, and M is molar mass)[3].
-
Execution: Plot ln(P) vs. 1/T . The slope of this linear regression allows for the derivation of the enthalpy of vaporization ( ΔHvap ) via the Clausius-Clapeyron relationship[5].
Caption: Workflow for determining vapor pressure using Knudsen Effusion Thermogravimetric Analysis.
Formulation Implications: Osmolality and Stability
Beyond topical applications, the volatility of excipients plays a crucial role in the analytical characterization of parenteral and complex liquid formulations. When formulating long-acting injectable suspensions, the osmolality of the excipient vehicle is a critical quality attribute.
Recent comparative analyses in pharmaceutical sciences have demonstrated that traditional osmolality measurements (like freezing point depression) can be skewed by complex polymer-surfactant interactions. In contrast, 6[6] provides highly accurate readings for formulations containing higher concentrations of thermosensitive or complex excipients[7]. Understanding the intrinsic vapor pressure of 2,6-Dimethyl-2-octyl propionate ensures that formulators can accurately interpret vapor pressure osmometry data without confounding baseline volatility with true solute-driven osmolality shifts.
References
-
LookChem. "Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate Chemical Properties and Safety Data." LookChem Database. 1
-
National Institutes of Health (NIH) / PMC. "Vapor Pressures and Thermodynamics of Oxygen-Containing Polycyclic Aromatic Hydrocarbons Measured Using Knudsen Effusion." Analytical Chemistry. 5
-
Idaho National Laboratory (INL). "Suggestions on the Vapor Pressure Determination of Molten Salts." INL Research Library Digital Repository.3
-
Netzsch. "Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons." Netzsch Thermal Analysis Applications. 2
-
MDPI. "Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins." Molecules. 4
-
PubMed. "Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure - A Comparative Analysis." Pharmaceutical Research. 6
-
ResearchGate. "Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure – A Comparative Analysis." ResearchGate Publications. 7
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- 7. researchgate.net [researchgate.net]
Introduction: The Foundational Importance of Physicochemical Properties
An In-Depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-2-octyl propionate: Refractive Index and Density
In the realms of chemical research, materials science, and drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These parameters serve as the bedrock for quality control, purity assessment, and the prediction of a substance's behavior in various formulations and applications. For a molecule such as 2,6-Dimethyl-2-octyl propionate (CAS No. 99886-27-8), an ester with potential applications as a fragrance ingredient or solvent, its refractive index and density are critical identifiers.[1] These intrinsic properties are sensitive to molecular structure and purity, making their precise measurement indispensable for verifying identity and ensuring batch-to-batch consistency.
This technical guide provides an in-depth exploration of the refractive index and density of 2,6-Dimethyl-2-octyl propionate. It is designed for researchers, scientists, and formulation experts, offering not only the established physical constants but also the rigorous, self-validating experimental protocols required to measure them accurately. The causality behind each experimental step is explained to provide a framework for generating reliable and reproducible data.
Core Physicochemical Data
The essential physical properties of 2,6-Dimethyl-2-octyl propionate are summarized below. These values serve as a benchmark for experimental verification.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₃H₂₆O₂ | - | [1][2] |
| Molecular Weight | 214.34 | g/mol | [1] |
| CAS Number | 99886-27-8 | - | [1][2] |
| Density | 0.867 | g/cm³ | [1][2] |
| Refractive Index (n) | 1.431 | - | [1][2] |
Part 1: Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light propagates through a material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light used for measurement. For organic liquids like 2,6-Dimethyl-2-octyl propionate, it is a rapid and powerful tool for identity and purity confirmation.
Governing Principle: Snell's Law
The measurement of refractive index is governed by Snell's Law, which relates the angle of incidence (θ₁) and the angle of refraction (θ₂) of a light beam passing through the interface between two media with different refractive indices (n₁ and n₂): n₁ sin(θ₁) = n₂ sin(θ₂)
An Abbe refractometer is the standard instrument for this measurement, utilizing this principle to determine the refractive index of a liquid sample by measuring the critical angle at which light is totally internally reflected.
Experimental Protocol: Measurement using an Abbe Refractometer
This protocol ensures a self-validating measurement through systematic calibration and temperature control.
Materials:
-
Abbe Refractometer
-
Temperature-controlled water bath
-
2,6-Dimethyl-2-octyl propionate sample
-
Calibration standard (e.g., distilled water, n = 1.3330 at 20°C)
-
Lint-free lens paper
-
Acetone or ethanol for cleaning
Step-by-Step Methodology:
-
System Preparation & Calibration:
-
Connect the refractometer's prisms to a water bath set to a standard temperature (e.g., 20°C or 25°C). Allow the system to equilibrate for at least 15 minutes. The choice of temperature is critical as the refractive index is highly temperature-dependent.
-
Clean the surfaces of the illuminating and refracting prisms with a soft, lint-free tissue moistened with acetone or ethanol. Allow the solvent to evaporate completely.
-
Calibrate the instrument by applying a few drops of distilled water to the prism. Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs. The reading should match the known refractive index of water at the measurement temperature. Adjust the instrument if necessary. This step validates the instrument's performance before measuring the sample.
-
-
Sample Measurement:
-
After re-cleaning and drying the prisms, apply 2-3 drops of the 2,6-Dimethyl-2-octyl propionate sample onto the surface of the lower prism.
-
Close the prism assembly securely. This ensures a thin, uniform film of the liquid is formed.
-
Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.
-
Looking through the eyepiece, turn the adjustment knob until the boundary line between the light and dark regions is visible.
-
Sharpen the boundary line by adjusting the chromatic dispersion compensator.
-
Precisely align the sharp boundary line with the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
-
Data Validation & Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Clean the prisms thoroughly between each replicate.
-
Report the average refractive index along with the measurement temperature (e.g., n = 1.431 at 20°C).
-
Caption: Workflow for Density Determination via Pycnometry.
References
-
2,6-dimethyl-2-octyl propionate Chemical Properties , LookChem, [Link]
-
2,6-dimethyl-2-octyl propionate | CAS#:99886-27-8 , Chemsrc, [Link]
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Theoretical Biological Activity of 2,6-Dimethyl-2-octyl propionate: A Mechanistic and Pharmacological Whitepaper
Executive Summary
2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8), also known as tetrahydromyrcenyl propionate, is an acyclic monoterpene ester traditionally utilized as a fragrance enhancer and fixative in cosmetic formulations[1]. While its primary commercial application relies on its olfactory properties, its theoretical biological activity—dictated by its dermal pharmacokinetics, enzymatic hydrolysis, and subsequent neuro-modulatory potential—warrants rigorous scientific profiling.
As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the molecule's biological interactions. By examining the metabolic cleavage of this ester into its active monoterpene alcohol, tetrahydromyrcenol , we can map its theoretical pharmacological profile, specifically its interactions with Carboxylesterase 1 (CES1) and GABA-A receptors.
Dermal Pharmacokinetics & Enzymatic Hydrolysis
When formulated in topical applications, the high lipophilicity (LogP ~4.96) of 2,6-dimethyl-2-octyl propionate acts as a thermodynamic driver, enabling rapid penetration through the stratum corneum[2]. However, the molecule does not remain intact systemically.
The viable epidermis, particularly human keratinocytes, expresses high levels of Carboxylesterase 1 (CES1) and CES2[3]. Terpene esters are highly susceptible to CES1-mediated hydrolysis[2]. Upon entering the keratinocyte layer, the propionate ester bond is rapidly cleaved. This biotransformation yields two metabolites:
-
Propionic Acid : A short-chain fatty acid that enters standard metabolic pathways.
-
Tetrahydromyrcenol (2,6-dimethyl-2-octanol) : The parent acyclic monoterpene alcohol, which possesses significant systemic biological activity.
Fig 1: CES1-mediated dermal hydrolysis pathway of 2,6-Dimethyl-2-octyl propionate.
Neuro-Modulatory & GABAergic Potential
The theoretical systemic activity of 2,6-dimethyl-2-octyl propionate is entirely dependent on its tetrahydromyrcenol metabolite. Tetrahydromyrcenol shares profound structural homology with tetrahydrolinalool (THL) , a well-documented neuroactive monoterpene.
Recent electrophysiological and in silico molecular docking studies demonstrate that acyclic monoterpene alcohols act as positive allosteric modulators of the GABA-A receptor [4]. By binding to sites analogous to benzodiazepines (e.g., diazepam), these monoterpenes facilitate the opening of the chloride channel[4]. The resulting influx of Cl− ions induces neuronal hyperpolarization, which translates in vivo to measurable anxiolytic, sedative, and anticonvulsant effects without compromising motor coordination[4][5].
Furthermore, the volatile nature of the unhydrolyzed ester allows it to interact directly with olfactory G-protein coupled receptors (GPCRs) in the nasal mucosa, triggering a cAMP-dependent signal transduction cascade that projects directly to the olfactory bulb.
Fig 2: Dual-pathway biological signaling of the tetrahydromyrcenol metabolite.
Quantitative Pharmacological Profiling
To contextualize the pharmacokinetic shift that occurs during dermal absorption, the following table summarizes the theoretical transition from the ester prodrug to the active monoterpene.
| Parameter | 2,6-Dimethyl-2-octyl propionate (Ester) | Tetrahydromyrcenol (Metabolite) |
| Molecular Weight | 214.35 g/mol | 158.28 g/mol |
| LogP (Lipophilicity) | ~4.96 (High) | ~3.30 (Moderate) |
| Primary Biological Target | Olfactory GPCRs | GABA-A Receptor (Allosteric) |
| Skin Permeability | High (Acts as a penetration enhancer) | Moderate |
| Enzymatic Liability | High (Rapid CES1 Substrate) | Low (Stable tertiary alcohol) |
| Systemic Half-Life | Short (Rapidly hydrolyzed in skin/liver) | Prolonged (Subject to glucuronidation) |
Experimental Methodologies
To validate the theoretical biological activity of 2,6-dimethyl-2-octyl propionate, researchers must employ self-validating, highly controlled ex vivo and in vitro systems. The following protocols are designed to isolate causality at both the metabolic and receptor levels.
Protocol 1: Ex Vivo Skin Permeation and CES1 Hydrolysis Kinetics
Objective: To quantify the transdermal flux of the ester and its conversion rate into tetrahydromyrcenol via epidermal carboxylesterases[3].
-
Apparatus Setup: Mount excised human cadaver skin (dermatomed to 400 µm) onto static Franz diffusion cells. Maintain the receptor compartment (PBS with 4% BSA, pH 7.4) at 32°C to simulate physiological skin temperature.
-
Dosing: Apply 10 µL/cm² of a 5% (w/v) 2,6-dimethyl-2-octyl propionate solution in a propylene glycol vehicle to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh pre-warmed buffer.
-
Inhibitor Control: Run a parallel control group pre-treated with 100 µM Benzil (a pan-CES inhibitor) to prove that metabolite formation is strictly enzyme-dependent[3].
-
Quantification: Analyze the aliquots via LC-MS/MS. Monitor the disappearance of the parent ester ( m/z 215 [M+H]+ ) and the appearance of tetrahydromyrcenol ( m/z 159 [M+H]+ ).
Protocol 2: In Vitro GABA-A Receptor Electrophysiology (Patch-Clamp)
Objective: To validate the anxiolytic/anticonvulsant potential of the tetrahydromyrcenol metabolite via GABA-A allosteric modulation[4].
-
Cell Culture: Culture HEK293T cells transiently transfected with human GABA-A receptor subunits ( α1β2γ2 ).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a holding potential of -60 mV. Fill recording pipettes with an intracellular solution rich in CsCl to isolate chloride currents.
-
Ligand Application: Using a rapid perfusion system, apply a sub-maximal concentration of GABA (e.g., 3 µM) to establish a baseline inward chloride current.
-
Metabolite Co-Application: Co-apply GABA (3 µM) with escalating concentrations of tetrahydromyrcenol (10 µM, 30 µM, 100 µM).
-
Data Analysis: Measure the percentage potentiation of the GABA-induced peak current. A dose-dependent increase confirms positive allosteric modulation, mirroring the mechanism of action of established anticonvulsants[4][5].
Conclusion
While 2,6-dimethyl-2-octyl propionate is conventionally viewed as an inert fragrance ingredient, a rigorous pharmacological analysis reveals a dynamic biological lifecycle. Its high lipophilicity ensures efficient dermal penetration, where it acts as a prodrug. Epidermal CES1 rapidly hydrolyzes the ester, releasing tetrahydromyrcenol—a neuroactive monoterpene capable of modulating GABA-A receptors. Understanding this metabolic cascade is critical for drug development professionals looking to harness terpene esters for transdermal anxiolytic or anticonvulsant therapies.
References
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LookChem. Basic Information and Chemical Properties of 2,6-dimethyl-2-octyl propionate (CAS 99886-27-8). URL:[Link]
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Silva, P. R., et al. (2024). Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches. ChemMedChem. PubMed PMID: 38687623. URL:[Link]
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Kopečná, M., et al. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. Scientific Reports. PubMed Central (PMC): PMC6787123. URL:[Link]
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da Silva, P. R., et al. (2022). Anxiolytic and Antidepressant-like Effects of Monoterpene Tetrahydrolinalool and In silico Approach of new Potential Targets. Current Topics in Medicinal Chemistry, 22(18). DOI: 10.2174/1568026622666220622141528. URL:[Link]
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Zhang, Y., et al. (2016). Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA. Drug Metabolism and Disposition. PubMed PMID: 27130352. URL: [Link]
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- 1. lookchem.com [lookchem.com]
- 2. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Methodological & Application
synthesis of 2,6-Dimethyl-2-octyl propionate via esterification
Application Note & Protocol
Topic: Synthesis of 2,6-Dimethyl-2-octyl Propionate via Esterification of a Hindered Tertiary Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of esters from sterically hindered tertiary alcohols presents a significant challenge in organic chemistry due to the propensity of these substrates to undergo elimination reactions under traditional acidic conditions. This application note provides a detailed and robust protocol for the synthesis of 2,6-Dimethyl-2-octyl propionate, a valuable fragrance ingredient, by overcoming this obstacle. We eschew the problematic Fischer-Speier esterification in favor of a more controlled acylation using propionic anhydride. This method leverages the higher reactivity of the anhydride to achieve efficient esterification under milder conditions, thereby minimizing the formation of undesired alkene byproducts. This document offers a comprehensive guide, including a validated step-by-step protocol, mechanistic insights, safety procedures, and characterization data to enable researchers to reliably synthesize this and similar hindered esters.
Introduction: The Challenge of Esterifying Tertiary Alcohols
Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of pharmaceuticals, polymers, solvents, and flavor and fragrance compounds.[1] The target molecule of this protocol, 2,6-dimethyl-2-octyl propionate, is a valuable ester known for its use as a fragrance ingredient.[2]
The most common method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol under reflux with a strong acid catalyst.[3] While effective for primary and secondary alcohols, this method is notoriously inefficient and often fails for tertiary alcohols like 2,6-dimethyl-2-octanol.[4][5] The strongly acidic and high-temperature conditions required for Fischer esterification promote a competing E1 elimination pathway, leading to the dehydration of the tertiary alcohol to form alkenes, significantly reducing the yield of the desired ester.[6]
To circumvent this inherent limitation, a superior strategy involves activating the carboxylic acid moiety. By employing propionic anhydride, a more potent acylating agent than propionic acid, the reaction can proceed under significantly milder conditions.[7][8][9] This approach avoids the harsh acidic environment that favors elimination, enabling a clean and high-yield conversion to the target ester. This protocol is designed to provide a reliable and reproducible method for this transformation.
Reaction Mechanism and Strategic Rationale
The selected synthetic route proceeds via the nucleophilic acylation of the tertiary alcohol, 2,6-dimethyl-2-octanol, with propionic anhydride. To further enhance the reaction rate and avoid any strong acids, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be employed, often in the presence of a mild base like pyridine to scavenge the propionic acid byproduct.
The reaction scheme is as follows:
-
Reactants: 2,6-Dimethyl-2-octanol and Propionic Anhydride
-
Product: 2,6-Dimethyl-2-octyl propionate
-
Byproduct: Propionic Acid
The mechanism, when catalyzed by DMAP, involves the initial formation of a highly reactive N-propionylpyridinium intermediate. This intermediate is much more electrophilic than propionic anhydride itself. The tertiary alcohol then attacks this activated species, leading to the formation of the ester and regeneration of the DMAP catalyst.
Caption: Mechanism of DMAP-catalyzed esterification.
Materials and Equipment
Reagents and Chemicals
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2,6-Dimethyl-2-octanol | 18479-57-7 | C₁₀H₂₂O | 158.28 | Tertiary alcohol substrate.[10][11] |
| Propionic Anhydride | 123-62-6 | C₆H₁₀O₃ | 130.14 | Acylating agent. Corrosive.[12] |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base and solvent. Anhydrous grade recommended. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | Nucleophilic catalyst. Toxic. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent. Anhydrous. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Dropping funnel
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates and chamber
Experimental Protocol
Critical Safety Precautions
-
Propionic anhydride is corrosive, a lachrymator, and reacts with water.[13][14] It causes severe skin burns and eye damage.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
DMAP is highly toxic if swallowed or absorbed through the skin. Avoid creating dust.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the reaction vessel.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add 2,6-dimethyl-2-octanol (7.91 g, 50.0 mmol), followed by anhydrous pyridine (20 mL). If using a catalyst, add 4-DMAP (0.30 g, 2.5 mmol, 5 mol%).
-
Stirring and Cooling: Begin stirring the mixture and cool the flask to 0 °C using an ice-water bath.
-
Addition of Anhydride: Transfer propionic anhydride (7.16 g, 55.0 mmol, 1.1 equivalents) to a dropping funnel and add it dropwise to the stirring alcohol solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates conversion.
Work-up and Purification
-
Quenching: After the reaction is complete (as determined by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2,6-dimethyl-2-octyl propionate as a clear, colorless liquid. The boiling point is approximately 229.6 °C at 760 mmHg, so vacuum will be necessary to distill at a lower temperature and prevent decomposition.[2]
Caption: Step-by-step experimental workflow diagram.
Characterization and Data Analysis
The identity and purity of the synthesized 2,6-dimethyl-2-octyl propionate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for 2,6-Dimethyl-2-octyl propionate |
| Appearance | Clear, colorless liquid |
| FT-IR (neat) | Strong C=O stretch ~1735 cm⁻¹, C-O stretch ~1180 cm⁻¹. Absence of broad O-H stretch from starting alcohol (~3400 cm⁻¹).[20] |
| ¹H NMR (CDCl₃) | Diagnostic peaks include a quartet at ~2.2 ppm (–O–C(=O)–CH₂ –CH₃) and a triplet at ~1.1 ppm (–O–C(=O)–CH₂–CH₃ ). The numerous methyl and methylene protons of the octyl chain will appear in the 0.8-1.5 ppm region. |
| ¹³C NMR (CDCl₃) | Key signals include the ester carbonyl carbon at ~174 ppm and the quaternary carbon attached to the oxygen at ~80-85 ppm. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 214.34. Common fragmentation patterns for esters would be observed.[2][21] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (wet alcohol or solvent).2. Insufficient reaction time or temperature.3. Catalyst (DMAP) was not used or was degraded. | 1. Ensure all reagents and solvents are anhydrous.2. Increase reaction time and monitor by TLC.3. Add a catalytic amount of fresh DMAP. |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (emulsion formation).3. Inefficient distillation. | 1. Allow the reaction to proceed for a longer duration.2. Add brine to the separatory funnel to break emulsions. Perform extractions carefully.3. Ensure a good vacuum and proper insulation of the distillation column. |
| Presence of Alkene Byproduct | Reaction conditions were too harsh (unlikely with this protocol but possible if heated excessively). | This protocol is designed to avoid this. If observed, ensure the reaction is run at or below room temperature. |
| Product is Contaminated with Propionic Acid | Incomplete neutralization during work-up. | Repeat the wash with saturated sodium bicarbonate solution until CO₂ evolution ceases. |
Conclusion
This application note details a reliable and efficient method for the synthesis of 2,6-dimethyl-2-octyl propionate. By utilizing propionic anhydride as the acylating agent, this protocol successfully circumvents the common problem of elimination associated with the esterification of tertiary alcohols under acidic conditions. The step-by-step procedure, including safety precautions, work-up, and purification, provides a self-validating system for researchers to obtain the target ester in high purity and yield. This approach is broadly applicable to the synthesis of other sterically hindered esters, serving as a valuable tool for professionals in organic synthesis, fragrance chemistry, and materials science.
References
- Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. (2025). Vertex AI Search.
- Propionic Anhydride: A Technical Guide for Researchers. (2025). BenchChem.
- Fischer esterific
- Propionic anhydride | C6H10O3. PubChem.
- Fischer Esterific
- Fischer–Speier esterific
- Carboxylic Acids + Alcohols → Esters (Fischer Esterific
- Fischer Esterification Mechanism: Steps, Equ
- CAS 123-62-6: Propionic anhydride. CymitQuimica.
- Infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.
- Mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.
- SAFETY DATA SHEET Propionic Anhydride. TCI EUROPE N.V..
- Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
- Propionic anhydride Safety D
- Propionic anhydride - Safety D
- ICSC 0558 - PROPIONIC ANHYDRIDE.
- Propyl propionate - Optional[MS (GC)] - Spectrum. SpectraBase.
- Safety Data Sheet: Propionic anhydride. Carl ROTH.
- Process for the purification of esters.
- 2-Octanol, 2,6-dimethyl-. NIST WebBook.
- 2-Octanol, 2,6-dimethyl- - Substance Details. US EPA.
- Cas 99886-27-8, 2,6-dimethyl-2-octyl propion
- Optimization of reaction conditions for high-yield 3,7-Dimethyl-1-octyl propion
- Synthesis of Esters with Different Flavors using Fisher Esterification. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 4. wikidoc.org [wikidoc.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chemcomplex.com [chemcomplex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. CAS 123-62-6: Propionic anhydride | CymitQuimica [cymitquimica.com]
- 13. westliberty.edu [westliberty.edu]
- 14. ICSC 0558 - PROPIONIC ANHYDRIDE [chemicalsafety.ilo.org]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. carlroth.com [carlroth.com]
- 18. scienceready.com.au [scienceready.com.au]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Advanced Catalytic Methodologies for the Synthesis of 2,6-Dimethyl-2-octyl Propionate
Target Audience: Chemical Researchers, Process Scientists, and Formulation Professionals Compound: 2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8)
Introduction and Synthetic Challenges
2,6-Dimethyl-2-octyl propionate is a high-value ester utilized extensively as a fixative and fragrance enhancer in cosmetics, personal care formulations, and specialized solvent applications [1]. Structurally, the precursor alcohol (2,6-dimethyl-2-octanol) is a sterically hindered tertiary alcohol.
This structural feature presents a significant synthetic challenge: classical homogeneous Brønsted acid catalysis (e.g., H₂SO₄) frequently induces E1 dehydration. Because the tertiary hydroxyl group is highly prone to protonation and subsequent loss of water, the reaction rapidly forms a stable tertiary carbocation. If the nucleophilic attack of the carboxylic acid is slower than proton elimination, the reaction yields undesired olefinic byproducts (such as dihydromyrcene) rather than the target ester. To circumvent this and ensure high yield and purity, modern synthetic protocols rely on highly selective catalytic systems, including solid-supported ion-exchange resins and immobilized enzymes[2, 3].
Mechanistic Causality & Catalyst Selection
To shift the reaction pathway toward esterification rather than elimination, the choice of catalyst and thermodynamic control is critical:
-
Heterogeneous Solid Acids (e.g., Purolite CT 169, Amberlyst 15): These macroporous sulfonic acid resins provide localized high acidity within a polymer matrix. They allow for rapid esterification while facilitating easy separation. By coupling this with a Dean-Stark apparatus, the equilibrium is driven forward via continuous azeotropic water removal, preventing hydrolysis and minimizing the time the tertiary alcohol spends in an acidic environment [2, 4].
-
Enzymatic Catalysis (Novozym 435): Candida antarctica Lipase B (CALB) operates via a Ping-Pong Bi-Bi mechanism. It is entirely chemoselective and operates at mild temperatures (60–70°C), completely suppressing thermal dehydration. This is the preferred route for cosmetic-grade synthesis where trace olefinic impurities would ruin the olfactory profile [3].
-
Sulfonic Acid-Functionalized Ionic Liquids (SAILs): SAILs offer tunable lipophilicity and can be coupled with microwave irradiation for rapid, homogeneous-like kinetics with heterogeneous-like recoverability [5].
Comparative Quantitative Data
The following table summarizes the operational parameters and performance metrics of different catalytic systems for this specific esterification.
| Catalyst System | Catalyst Type | Reaction Temp (°C) | Reaction Time (h) | Selectivity (%) | Reusability |
| H₂SO₄ (Ref) | Homogeneous Brønsted | 80 | 4 | < 50 (High Dehydration) | None |
| Purolite CT 169 | Solid Ion-Exchange | 85 - 110 | 6 | > 90 | High (5+ cycles) |
| Novozym 435 | Immobilized Lipase | 70 | 12 - 24 | > 99 | High (10+ cycles) |
| SAILs (MW) | Ionic Liquid | 100 (Microwave) | 2 | > 95 | Moderate |
Experimental Workflows & Protocols
Figure 1: Parallel experimental workflows for the catalytic synthesis of 2,6-Dimethyl-2-octyl propionate.
Protocol A: Solid Acid-Catalyzed Esterification (Industrial Scalability)
Principle: Utilizing a macroporous sulfonic acid resin limits side reactions while allowing continuous thermodynamic driving via water removal [2, 4].
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 100 mmol of 2,6-dimethyl-2-octanol and 120 mmol of propionic acid (1.2 equivalents to drive equilibrium).
-
Solvent & Catalyst Addition: Add 50 mL of toluene and 1.0 g of pre-dried Purolite CT 169 (or Amberlyst 15).
-
Causality: Toluene forms a low-boiling azeotrope with water, ensuring reaction temperatures remain around 110°C, which minimizes thermal degradation of the tertiary alcohol.
-
-
Reflux & Self-Validation: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress is self-validating: it is complete when the stoichiometric amount of water (~1.8 mL) is collected (typically 5-6 hours).
-
Separation: Cool to room temperature and filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent batches.
-
Purification: Wash the organic filtrate with saturated NaHCO₃ to remove excess propionic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation (Boiling Point: ~229.6°C at 760 mmHg) [1].
Protocol B: Enzymatic Synthesis (High-Purity / Cosmetic Grade)
Principle: Lipase-catalyzed esterification provides near-perfect selectivity, critical for fragrance applications [3].
Figure 2: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed esterification.
-
Substrate Mixing: In a sealed reaction vial, combine equimolar amounts (50 mmol) of 2,6-dimethyl-2-octanol and propionic acid.
-
Enzyme Addition: Add 10 wt% (relative to total substrate mass) of Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Causality: Immobilized CALB is highly stable in non-aqueous media and strictly coordinates the acyl transfer, preventing the formation of water-induced carbocations.
-
-
Incubation: Place the vial in an orbital shaker set to 150 rpm at 70°C.
-
Causality: Orbital shaking ensures adequate mass transfer between the solid enzyme beads and the liquid substrates without mechanically shearing the fragile enzyme support.
-
-
Monitoring: Monitor via GC-MS until equilibrium is reached (typically 12-24 hours).
-
Recovery: Filter the enzyme beads. The solvent-free mixture is then subjected to short-path vacuum distillation to yield the pure propionate ester.
Analytical Validation
To ensure the protocol operates as a self-validating system, the final product must be analytically verified to confirm the suppression of dehydration:
-
GC-MS Analysis: Use a standard capillary column (e.g., HP-5MS) with an initial temperature of 50°C ramping to 280°C [3]. The molecular ion peak for 2,6-dimethyl-2-octyl propionate (C₁₃H₂₆O₂) is m/z 214.35. The strict absence of a peak at m/z 140 (dihydromyrcene) validates the successful suppression of E1 dehydration.
-
FT-IR Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) of the tertiary alcohol and the appearance of a strong, sharp ester C=O stretch (~1735 cm⁻¹).
References
- LookChem. "2,6-dimethyl-2-octyl propionate - Basic information, Properties, Safety Data.
- Google Patents (EP0784043A1). "Transesterification process for the preparation of dihydromyrcenol and myrcenol.
- BenchChem. "A Technical Guide to 3,7-Dimethyl-1-octyl propionate and Its Isomers: CAS Registry Numbers, Properties, and Synthesis.
- American University of Ras Al Khaimah. "Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
- MDPI. "Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification.
Application and Protocol for the Structural Elucidation of 2,6-Dimethyl-2-octyl Propionate via ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2,6-dimethyl-2-octyl propionate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the theoretical basis for spectral interpretation, step-by-step experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the predicted spectra. By explaining the causality behind experimental choices and providing a self-validating system of analysis, this guide ensures technical accuracy and field-proven insights for the unambiguous characterization of this branched-chain ester.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution.[1] For a molecule such as 2,6-dimethyl-2-octyl propionate, which contains a variety of proton and carbon environments, including a quaternary carbon center, diastereotopic protons, and multiple methyl groups, ¹H and ¹³C NMR provide a definitive analytical fingerprint. The chemical shift, signal integration, and spin-spin coupling patterns observed in the NMR spectra allow for the precise assignment of each atom within the molecular framework.
This application note will first establish a robust protocol for the preparation of an NMR sample of 2,6-dimethyl-2-octyl propionate, followed by standardized parameters for data acquisition. Subsequently, a detailed theoretical interpretation of the expected ¹H and ¹³C NMR spectra will be presented, supported by established chemical shift ranges and structural correlations.
Experimental Design and Rationale
The quality of NMR data is fundamentally reliant on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Materials and Equipment
-
2,6-dimethyl-2-octyl propionate (≥98% purity)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS, 0.03% v/v in CDCl₃)
-
5 mm NMR tubes of good quality (e.g., Wilmad, Norell)[2]
-
Volumetric flask
-
Pasteur pipette and bulb
-
Cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol for NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra with good resolution and minimal artifacts. The following steps provide a reliable procedure for preparing a sample of 2,6-dimethyl-2-octyl propionate.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2,6-dimethyl-2-octyl propionate directly into a clean, dry vial. This concentration is optimal for routine ¹H NMR and sufficient for a reasonably acquired ¹³C NMR spectrum.[3][4]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest for this analyte.[5][6] TMS serves as the internal standard for referencing the chemical shift scale to 0 ppm.[6][7]
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any visible particles.
-
Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution into a 5 mm NMR tube.[2][5] This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.[4] The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3][8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh 5-10 mg of Sample] --> B[Add 0.7 mL CDCl3 with TMS]; B --> C[Vortex to Dissolve]; C --> D[Filter into NMR Tube]; D --> E[Cap and Label]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for NMR sample preparation.
Protocol for NMR Data Acquisition
The following are standard acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 or zg | zgpg30 | zg30 uses a 30° pulse angle, allowing for faster relaxation and shorter experiment times. zgpg30 is a proton-decoupled experiment. |
| Spectral Width | 12 ppm | 240 ppm | This range encompasses the expected chemical shifts for the analyte. |
| Acquisition Time | ~3-4 s | ~1-2 s | A longer acquisition time provides better resolution. |
| Relaxation Delay | 1-2 s | 2 s | Allows for sufficient relaxation of the nuclei between scans, which is crucial for accurate integration in ¹H NMR. |
| Number of Scans | 8-16 | 1024 or more | ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve an adequate signal-to-noise ratio.[9] |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine NMR. |
Predicted ¹H NMR Spectral Interpretation
The structure of 2,6-dimethyl-2-octyl propionate presents several distinct proton environments, leading to a predictable ¹H NMR spectrum.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=589882&t=l"]; a -- b [style=invis]; }
Caption: Structure of 2,6-dimethyl-2-octyl propionate.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | ~1.1 | Triplet (t) | 3H | These protons are on a terminal methyl group coupled to the adjacent methylene group (H-b), resulting in a triplet. They are in a typical alkyl region. |
| H-b | ~2.2 | Quartet (q) | 2H | These protons are alpha to the carbonyl group, which deshields them, shifting them downfield.[10][11] They are coupled to the three protons of the methyl group (H-a), resulting in a quartet. |
| H-c | ~1.4 | Singlet (s) | 6H | These two methyl groups are attached to the quaternary carbon (C-2) and are chemically equivalent. They have no adjacent protons, so they appear as a singlet. Their proximity to the electron-withdrawing ester oxygen causes a slight downfield shift compared to other alkyl methyls. |
| H-d | ~1.2-1.3 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |
| H-e | ~1.1-1.2 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |
| H-f | ~1.5 | Multiplet (m) | 1H | This is a methine proton and is expected to be slightly downfield compared to the methylene protons. |
| H-g | ~0.85 | Doublet (d) | 6H | These two methyl groups are attached to the same carbon (C-6) and are chemically equivalent. They are coupled to the single methine proton (H-f), resulting in a doublet. |
| H-h | ~1.0-1.1 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |
Predicted ¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of 2,6-dimethyl-2-octyl propionate will show a single peak for each unique carbon atom.
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-1' | ~174 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[12][13] |
| C-2' | ~28 | This methylene carbon is alpha to the carbonyl group and is deshielded. |
| C-3' | ~9 | This is a typical chemical shift for a terminal methyl carbon in an alkyl chain. |
| C-2 | ~80 | This is a quaternary carbon bonded to an oxygen atom, which causes a significant downfield shift. Quaternary carbons often show weaker signals in ¹³C NMR spectra due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[14][15] |
| C-1 | ~25 | These are the methyl carbons attached to the quaternary carbon. Their proximity to the ester oxygen results in a downfield shift compared to the other methyl groups in the alkyl chain. |
| C-3 | ~39 | This methylene carbon is in the alkyl chain. |
| C-4 | ~20 | This methylene carbon is in the alkyl chain. |
| C-5 | ~37 | This methylene carbon is in the alkyl chain. |
| C-6 | ~30 | This is a methine carbon in the alkyl chain. |
| C-7 | ~22 | These are the methyl carbons attached to the C-6 methine. |
| C-8 | ~23 | This is a methylene carbon in the alkyl chain. |
| C-9 | ~14 | This is a terminal methyl carbon in the alkyl chain. |
Integrated Spectral Analysis and Structural Confirmation
The combined data from both ¹H and ¹³C NMR spectra provide a self-validating confirmation of the structure of 2,6-dimethyl-2-octyl propionate.
dot graph TD { subgraph "Spectral Interpretation Logic" A["¹H NMR Data"] --> C{Confirm Functional Groups & Connectivity}; B["¹³C NMR Data"] --> C; C --> D[Propose Structure]; D --> E{Cross-reference with Predicted Data}; E --> F[Confirm Structure of 2,6-Dimethyl-2-octyl Propionate]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Integrated logic for structural confirmation.
The key features confirming the structure are:
-
Propionate Moiety: The characteristic triplet at ~1.1 ppm and quartet at ~2.2 ppm in the ¹H NMR spectrum, along with the carbonyl carbon signal at ~174 ppm in the ¹³C NMR spectrum, confirm the presence of the propionate group.
-
Tertiary Ester Linkage: The singlet at ~1.4 ppm in the ¹H NMR integrating to 6H, and the quaternary carbon signal at ~80 ppm in the ¹³C NMR, are definitive evidence for the two methyl groups on the carbon attached to the ester oxygen.
-
Branched Octyl Chain: The remaining signals in both spectra are consistent with a 2,6-dimethyloctyl fragment. The doublet integrating to 6H in the ¹H NMR confirms the two methyl groups at the C-6 position.
Conclusion
This application note has provided a detailed protocol and theoretical framework for the comprehensive NMR analysis of 2,6-dimethyl-2-octyl propionate. By following the outlined procedures for sample preparation and data acquisition, and by applying the principles of spectral interpretation detailed herein, researchers can confidently and accurately elucidate the structure of this and similar branched-chain esters. The integration of both ¹H and ¹³C NMR data provides a robust and self-validating method for structural confirmation, essential for quality control, reaction monitoring, and drug development processes.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
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- Unknown. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- University of Wisconsin-Madison Libraries. (n.d.). Spectroscopy Tutorial: Esters.
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- NMR Solutions. (n.d.). 13 Carbon NMR.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- AOCS. (2019, July 23). The NMR Spectrum.
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Application Note: A Multi-Step Strategy for the Extraction and Isolation of 2,6-Dimethyl-2-octyl propionate
Abstract
This application note provides a comprehensive guide for the extraction and isolation of 2,6-Dimethyl-2-octyl propionate, a volatile ester. The protocol is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of organic compounds. This guide outlines a robust, multi-step purification strategy starting from a crude synthetic reaction mixture. The methodology is grounded in established chemical principles and incorporates liquid-liquid extraction for initial work-up, vacuum distillation for bulk purification, and column chromatography for final polishing. Furthermore, this document details the necessary analytical techniques for in-process monitoring and final purity assessment.
Introduction
2,6-Dimethyl-2-octyl propionate (CAS No. 99886-27-8) is a clear, colorless liquid with a boiling point of 229.6°C at atmospheric pressure.[1][2] As an ester, it is likely synthesized via the Fischer-Speier esterification of 2,6-dimethyl-2-octanol with propionic acid, a reaction typically catalyzed by a strong acid like sulfuric acid.[3] The successful isolation of the target ester from the post-reaction mixture, which contains unreacted starting materials, the acid catalyst, and water, is critical for obtaining a high-purity final product. This document provides a detailed protocol for this purification process, emphasizing the rationale behind each step to ensure both efficiency and high yield.
Overall Workflow
The purification of 2,6-Dimethyl-2-octyl propionate from a crude reaction mixture is a sequential process designed to remove impurities with varying chemical and physical properties. The workflow begins with a neutralization and extraction step to remove acidic components, followed by a distillation step to separate the product based on boiling point, and concludes with a chromatographic step for final polishing.
Figure 1. Overall workflow for the extraction and isolation of 2,6-Dimethyl-2-octyl propionate.
Experimental Protocols
This section details the step-by-step methodologies for the purification of 2,6-Dimethyl-2-octyl propionate.
Part 1: Initial Work-up via Liquid-Liquid Extraction
The initial step aims to neutralize the acid catalyst and remove water-soluble impurities, including unreacted propionic acid.[4][5]
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas evolved during neutralization.[6]
-
Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the sodium bicarbonate wash (Step 2 & 3) until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This step helps to remove any remaining water from the organic layer.
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent to obtain the crude, dry ester.
Part 2: Bulk Purification via Vacuum Distillation
Given the high boiling point of 2,6-Dimethyl-2-octyl propionate (229.6°C at 760 mmHg), vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.[7][8]
Table 1: Physical Properties of Key Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Propionic Acid | 74.08 | 141.15[1][9] |
| 2,6-Dimethyl-2-octanol | 158.28 | ~200-220 (estimated)[10][11] |
| 2,6-Dimethyl-2-octyl propionate | 214.34 | 229.6[1] |
Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude, dry ester from Part 1 into the distillation flask.
-
Slowly reduce the pressure in the system using a vacuum pump.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the expected boiling point of 2,6-Dimethyl-2-octyl propionate at the applied pressure. The unreacted alcohol, having a lower boiling point, will distill first.
-
Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.
Part 3: Final Polishing via Column Chromatography
For applications requiring very high purity, column chromatography is an effective final purification step to remove any remaining minor impurities.[12][13]
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Concentrate the distilled ester under reduced pressure.
-
For optimal separation, perform a "dry loading" by adsorbing the concentrated ester onto a small amount of silica gel and then carefully adding it to the top of the packed column.[14]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on preliminary analysis by thin-layer chromatography (TLC).
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity 2,6-Dimethyl-2-octyl propionate.
Purity Assessment and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[15][16] A single, sharp peak in the gas chromatogram is indicative of high purity. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,6-Dimethyl-2-octyl propionate (214.34 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isolated ester.[17][18] The proton NMR spectrum of 2,6-Dimethyl-2-octyl propionate is expected to show characteristic signals for the propionate moiety (a triplet and a quartet) and the 2,6-dimethyl-2-octyl group.[19][20]
Conclusion
The multi-step purification strategy presented in this application note, combining liquid-liquid extraction, vacuum distillation, and column chromatography, provides a robust and reliable method for obtaining high-purity 2,6-Dimethyl-2-octyl propionate from a crude synthetic mixture. The application of appropriate analytical techniques at each stage is crucial for monitoring the purification process and ensuring the quality of the final product.
References
-
LookChem. Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate. [Link]
-
Fenton, J. I., & Hord, N. G. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 46(3), 279–288. [Link]
-
Physics Wallah. (2023, October 10). Propionic Acid Formula, Structure, Molecular Weight and Uses. [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Propionic acid. [Link]
-
BYJU'S. Chemical Properties Of Propionic Acid. [Link]
- Google Patents. Distillation of high boiling esters - US2324088A.
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
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Lin, Y. H., & Kuo, C. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 803–813. [Link]
-
ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... [Link]
-
ACS Publications. (2009, August 1). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. [Link]
- Google Patents. Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - US3513078A.
-
Sciencemadness. (2020, August 13). Distilling esters with very high boiling points?. [Link]
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ResearchGate. NMR spectra of chloramphenicol propionate ester and chloramphenicol..... [Link]
-
University of Missouri–St. Louis. 29. The Fischer Esterification. [Link]
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University of California, Irvine. Fischer Esterification. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
-
Science and Education Publishing. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
YouTube. (2021, May 28). Solved NMR spectra of Methyl Propionate/NMR of Ester//Solved Proton NMR and C-13 NMR//C4H8O2//. [Link]
-
Pearson. Draw the expected NMR spectrum of methyl propionate, and point ou.... [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Semantic Scholar. Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
ResearchGate. (PDF) Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]
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Science.gov. high-temperature vacuum distillation: Topics. [Link]
-
Quora. (2022, November 16). Can volatile substances be purified by chromatography?. [Link]
-
Busch Vacuum. Vacuum Distillation. [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]
-
TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
J&K Scientific LLC. (2026, February 23). Fischer Esterification. [Link]
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ACS Publications. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
-
NIST. 2-Octanol, 2,6-dimethyl-. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of California, Los Angeles. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
The Good Scents Company. 2,6-dimethyl octane, 2051-30-1. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of California, Los Angeles. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
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- 18. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 20. m.youtube.com [m.youtube.com]
Application Note: Synthesis, Characterization, and Formulation of 2,6-Dimethyl-2-octyl Propionate
Executive Summary
2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8), commonly referred to in perfumery as tetrahydromyrcenyl propionate, is a saturated, branched-chain aliphatic ester highly valued in the fragrance and cosmetic industries [1]. Functioning primarily as a fragrance intermediate, fixative, and solvent, it imparts a fresh, fruity, and citrus-herbal olfactory profile with subtle woody and lavender undertones [3].
Because it is derived from a sterically hindered tertiary alcohol (tetrahydromyrcenol), its synthesis and purification require precise chemical control to prevent elimination side-reactions. This application note provides drug development professionals, cosmetic scientists, and synthetic chemists with a comprehensive, self-validating protocol for the synthesis, purification, and formulation of this specialty ester.
Physicochemical & Organoleptic Properties
Understanding the physical parameters of 2,6-dimethyl-2-octyl propionate is critical for predicting its behavior in multi-component solvent systems and emulsion-based cosmetics. Data is aggregated from authoritative chemical registries [1, 2, 4].
| Property | Value / Description |
| Chemical Name | 2,6-Dimethyl-2-octyl propionate |
| Common Synonyms | Tetrahydromyrcenyl propionate; Propanoic acid, 2,6-dimethyloctan-2-yl ester |
| CAS Number | 99886-27-8 |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.35 g/mol |
| Density | ~0.867 g/cm³ at 25 °C |
| Boiling Point | 229.6 °C at 760 mmHg |
| Vapor Pressure | 0.069 mmHg at 25 °C |
| Solubility | Insoluble in water; highly soluble in ethanol, DCM, and carrier oils |
| Organoleptic Profile | Fresh, fruity, citrus-herbal, with woody and lavender nuances |
Mechanistic Insights: Overcoming Steric Hindrance
The esterification of tertiary alcohols like tetrahydromyrcenol (2,6-dimethyloctan-2-ol) presents a classic synthetic challenge. Traditional Fischer esterification—using propionic acid and a strong acid catalyst (e.g., H₂SO₄)—predominantly leads to E1 elimination. The tertiary carbocation intermediate rapidly loses a proton to form alkenes (such as dihydromyrcene) rather than undergoing nucleophilic attack by the weak carboxylic acid.
The Causality of the Acyl Chloride / DMAP Strategy: To circumvent elimination, this protocol employs an acyl chloride (propionyl chloride) in the presence of 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) .
-
DMAP as a Nucleophilic Catalyst : DMAP attacks propionyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the sterically hindered tertiary alkoxide of tetrahydromyrcenol than the acyl chloride itself.
-
TEA as an Auxiliary Base : TEA acts as a proton scavenger, neutralizing the generated hydrochloric acid. This drives the reaction forward and prevents the acid-catalyzed degradation of the newly formed ester.
-
Dichloromethane (DCM) : Chosen as a non-polar, aprotic solvent that stabilizes the transition states without interfering with the acyl transfer mechanism.
Fig 1: DMAP-catalyzed esterification pathway of tetrahydromyrcenol.
Experimental Protocol: Synthesis of 2,6-Dimethyl-2-octyl Propionate
Self-Validating System: This protocol integrates in-process Thin-Layer Chromatography (TLC) monitoring and post-reaction acid value titration. These steps guarantee the absence of residual propionic acid—a critical quality attribute, as trace short-chain acids impart a rancid, vinegar-like off-note that destroys fragrance integrity.
Reagents & Equipment
-
Tetrahydromyrcenol : 1.0 eq (158.28 g/mol )
-
Propionyl Chloride : 1.2 eq (92.52 g/mol )
-
Triethylamine (TEA) : 1.5 eq (101.19 g/mol )
-
4-Dimethylaminopyridine (DMAP) : 0.1 eq (122.17 g/mol )
-
Solvents : Anhydrous Dichloromethane (DCM), Saturated Aqueous NaHCO₃, 1M HCl, Brine.
-
Equipment : Flame-dried 3-neck round-bottom flask, dropping funnel, N₂ line, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Methodology
-
System Purging : Equip the 3-neck flask with a magnetic stirrer and N₂ inlet. Purge the system with N₂ for 15 minutes to ensure an anhydrous environment, preventing the premature hydrolysis of propionyl chloride.
-
Reagent Charging : Add tetrahydromyrcenol (1.0 eq), TEA (1.5 eq), DMAP (0.1 eq), and anhydrous DCM (5 volumes). Stir to achieve a homogeneous solution and cool to 0 °C using an ice-water bath.
-
Acylation : Place propionyl chloride (1.2 eq) in the dropping funnel. Add dropwise over 45 minutes. Crucial: Maintain the internal temperature below 5 °C to suppress exothermic side reactions and prevent solvent boil-off.
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12 hours under continuous N₂ flow.
-
In-Process Validation (TLC) : Check reaction completion via TLC (Mobile phase: Hexane:Ethyl Acetate 9:1). Visualize with KMnO₄ stain. The tertiary alcohol spot (lower Rf) should be completely consumed, replaced by the non-polar ester spot (higher Rf).
-
Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing unreacted propionyl chloride). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl (to remove residual DMAP and TEA), saturated NaHCO₃, and brine.
-
Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude ester via fractional vacuum distillation. Collect the fraction boiling at ~95–100 °C at 1 mmHg to isolate the pure 2,6-dimethyl-2-octyl propionate.
Quality Control & Validation
-
GC-MS Analysis : Confirm the molecular ion peak at m/z 214. Ensure no alkene elimination peaks (m/z 140) are present.
-
Acid Value Titration : Titrate a 1.0 g sample with 0.1 M KOH using phenolphthalein. The acid value must be < 1.0 mg KOH/g to pass olfactory quality control.
Application Protocol: Fragrance Formulation Workflow
In cosmetic and perfumery applications, 2,6-dimethyl-2-octyl propionate acts as an excellent fixative. Its high molecular weight and low vapor pressure (0.069 mmHg) slow the evaporation rate of highly volatile top notes (like citrus and lavender), extending the longevity of the fragrance on the skin [3].
Fig 2: Fragrance formulation workflow utilizing the propionate fixative.
Formulation Methodology
-
Phase A (Base Notes) : Dissolve heavy musks and woody isolates in the carrier solvent (e.g., perfumer's alcohol, 95% Ethanol).
-
Phase B (Heart & Top Notes) : Blend the more volatile floral and citrus components in a separate stainless-steel vessel.
-
Integration : Add 2,6-dimethyl-2-octyl propionate (typically 1% to 5% of the total fragrance concentrate) to Phase B. Its lipophilic solvent properties help homogenize any crystalline fragrance materials (e.g., coumarin or vanillin).
-
Maceration : Combine Phase A and Phase B. Store in a dark, temperature-controlled vessel at 15 °C for 3 to 4 weeks. Causality: This aging period allows transesterification and Schiff base formations (between aldehydes and amines) to reach thermodynamic equilibrium, rounding out the scent profile.
-
Chilling & Filtration : Chill the mixture to 0 °C for 24 hours to precipitate insoluble waxes and lipid complexes, then filter through a 0.2 µm PTFE membrane to yield a crystal-clear final product.
Safety & Regulatory Grounding
-
Toxicity : 2,6-Dimethyl-2-octyl propionate exhibits low acute oral and dermal toxicity. However, as an aliphatic ester, it is classified as a mild skin and eye irritant.
-
Handling : Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during synthesis and raw material handling.
-
Regulatory : The compound is listed in the EPA Substance Registry System and the European Inventory of Existing Commercial Chemical Substances (EINECS: 309-074-1). It is considered safe for use in consumer products when formulated under standard International Fragrance Association (IFRA) guidelines [2].
References
-
PubChem . "2,6-Dimethyl-2-octyl propionate" (CID 113432). National Center for Biotechnology Information. URL:[Link]
-
LookChem . "Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate Chemical Properties and Safety Data." URL:[Link]
-
The Good Scents Company . "Tetrahydromyrcenyl propionate Organoleptic and Formulation Data." URL:[Link]
Application Note: Formulation Architecture and Stability Dynamics of 2,6-Dimethyl-2-octyl Propionate in O/W Emulsions
Executive Briefing
2,6-Dimethyl-2-octyl propionate (CAS 99886-27-8) is a highly valued lipophilic ester utilized extensively as a fragrance fixative, emollient, and active-ingredient solvent in topical cosmetics and personal care formulations [1]. While it imparts excellent sensory characteristics and extends fragrance longevity, its ester linkage is inherently susceptible to hydrolysis when exposed to the continuous aqueous phase of Oil-in-Water (O/W) emulsions. This application note dissects the mechanistic causality of its degradation and establishes a self-validating protocol for engineering and verifying long-term formulation stability.
Mechanistic Causality of Ester Degradation
To formulate stable systems, one must first understand the kinetics of ester cleavage at the oil-water interface. In aqueous dispersions, carboxylic esters undergo specific acid-base catalyzed hydrolysis. This reaction exhibits a classic pseudo-first-order kinetic behavior characterized by a V-shaped pH-rate profile [2].
When 2,6-Dimethyl-2-octyl propionate hydrolyzes, it cleaves into propionic acid and 2,6-dimethyl-2-octanol . This creates a critical formulation challenge: an autocatalytic feedback loop . If the O/W emulsion is unbuffered and the pH exceeds 7.0, base-catalyzed hydrolysis initiates the cleavage. The resulting release of propionic acid rapidly lowers the bulk pH. As the pH drops below 4.0, the system enters the regime of acid-catalyzed hydrolysis, accelerating further degradation [3].
Therefore, stability is not merely about choosing the right emulsifier; it requires strict thermodynamic and kinetic control of the aqueous environment.
Fig 1: Mechanistic pathway of ester hydrolysis and stabilization strategies in O/W emulsions.
Formulation Architecture: Defensive Strategies
To kinetically slow the hydrolysis rate and ensure a shelf-life exceeding 24 months, two primary architectural strategies must be employed:
-
Aqueous Phase Buffering: The continuous phase must be buffered to sit precisely at the nadir of the V-shaped pH-rate profile (pH 4.5–6.0). A 0.1M Citrate buffer system is highly recommended to absorb the impact of any trace propionic acid generation, preventing the autocatalytic pH drop.
-
Interfacial Shielding: Reducing the effective surface area of the oil droplets exposed to water minimizes the reaction interface. Utilizing robust polymeric emulsifiers (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) or employing core-shell silica microencapsulation can drastically extend the integrity of the ester [4].
Quantitative Data Synthesis
The table below summarizes the expected stability outcomes of 2,6-Dimethyl-2-octyl propionate based on environmental pH conditions.
| pH Range | Dominant Degradation Pathway | Physical Manifestation in Emulsion | Est. Half-Life (25°C) |
| < 4.0 | Acid-catalyzed hydrolysis | Viscosity drop, distinct off-odor (acidic) | < 6 months |
| 4.5 - 6.0 | Minimal (Optimal Zone) | Stable viscosity, preserved fragrance | > 24 months |
| 6.0 - 7.0 | Mild base-catalyzed hydrolysis | Gradual pH drift downward | 12 - 18 months |
| > 7.0 | Rapid base-catalyzed hydrolysis | Rapid pH drop, phase separation/creaming | < 3 months |
Table 1: Stability matrix of 2,6-Dimethyl-2-octyl propionate in O/W emulsions.
Self-Validating Experimental Protocol
A rigorous protocol must be a self-validating system. In this workflow, physical degradation (tracked via pH drift and Zeta Potential) is cross-referenced against chemical degradation (tracked via GC-MS quantification of the intact ester). If the ester hydrolyzes, the stoichiometric release of propionic acid will perfectly correlate with the observed Δ pH.
Fig 2: Self-validating experimental workflow for emulsion stability and ester integrity.
Step-by-Step Methodology
Step 1: Aqueous Phase Preparation (The Control Mechanism)
-
Prepare a 0.1M Citrate buffer solution. Adjust the pH to exactly 5.5 using NaOH/HCl.
-
Disperse a hydrophilic polymeric emulsifier (0.3% w/w) into the buffered water under moderate agitation (400 RPM) until fully hydrated. Heat to 75°C.
Step 2: Oil Phase Compounding
-
Combine the primary lipid carriers (e.g., Caprylic/Capric Triglyceride, 10% w/w) and a low-HLB co-emulsifier. Heat to 75°C.
-
Crucial Step: Add 2,6-Dimethyl-2-octyl propionate (2.0% w/w) to the oil phase only after it has been removed from direct heat (at ~65°C) to prevent premature volatilization of the fragrance compound.
Step 3: Emulsification
-
Slowly introduce the oil phase into the aqueous phase under high-shear homogenization (e.g., Ultra-Turrax at 8,000 RPM for 5 minutes).
-
Cool the emulsion to 25°C under gentle sweep agitation to prevent aeration.
Step 4: Accelerated Aging & Sampling
-
Divide the batch into three sealed borosilicate glass vessels.
-
Store at 4°C (Control), 25°C (Ambient), and 45°C (Accelerated) for 90 days.
-
Extract 5g aliquots at Day 0, 15, 30, 60, and 90.
Step 5: Analytical Validation
-
Physical Tracking: Measure the pH of the aliquot. A drop of >0.2 pH units indicates the onset of ester hydrolysis. Measure the Zeta Potential; values approaching neutral (from a stable -30mV baseline) indicate physical droplet coalescence.
-
Chemical Tracking: Extract the oil phase from the aliquot using hexane. Analyze via GC-MS (Gas Chromatography-Mass Spectrometry). Quantify the peak area of 2,6-Dimethyl-2-octyl propionate against an internal standard.
-
Validation: Correlate the molar loss of the ester from the GC-MS data with the theoretical hydrogen ion concentration increase calculated from the Δ pH. A 1:1 correlation validates the degradation mechanism and rules out external contamination.
References
-
National Center for Biotechnology Information (NIH). "2,6-Dimethyl-2-octyl propionate." PubChem Compound Summary for CID 113432. Retrieved from:[Link]
-
American Chemical Society (ACS). "The Chemical Reactivity of Membrane Lipids." Chemical Reviews. Retrieved from:[Link]
-
MDPI / ResearchGate. "Eco-Friendly Silica Microcapsules with Improved Fragrance Retention." Nanomaterials. Retrieved from:[Link]
Sources
enzymatic synthesis of 2,6-Dimethyl-2-octyl propionate using lipases
Application Note & Protocol
Enzymatic Synthesis of 2,6-Dimethyl-2-octyl propionate Using Immobilized Lipase
Abstract
This document provides a comprehensive guide for the enzymatic synthesis of the flavor and fragrance ester, 2,6-Dimethyl-2-octyl propionate. Traditional chemical synthesis often requires harsh conditions and can lead to undesirable byproducts. Biocatalysis using lipases offers a green, highly selective, and efficient alternative, operating under mild reaction conditions.[1][2] This application note details a robust protocol utilizing Novozym® 435, a commercially available immobilized lipase B from Candida antarctica, renowned for its high efficacy in a broad range of esterification and transesterification reactions.[3][4] We present a detailed step-by-step methodology, strategies for reaction optimization, analytical procedures for monitoring conversion, and a protocol for enzyme reuse, making this a self-validating system for researchers in drug development and chemical synthesis.
Introduction & Scientific Principle
2,6-Dimethyl-2-octyl propionate is a specialty ester valued for its unique aromatic profile. The enzymatic approach to its synthesis leverages the catalytic activity of lipases (E.C. 3.1.1.3). In a low-water environment, lipases can effectively catalyze the formation of ester bonds, reversing their natural hydrolytic function.[4] This process is highly attractive due to its environmental friendliness and the high purity of the resulting products.[5][6]
The synthesis is achieved through the direct esterification of 2,6-dimethyl-2-octanol with propionic acid. The reaction is reversible, producing one molecule of water for each molecule of ester formed.
Reaction Scheme: Propionic Acid + 2,6-Dimethyl-2-octanol <==> (Lipase) ==> 2,6-Dimethyl-2-octyl propionate + H₂O
The catalytic mechanism for many lipases, including Lipase B from Candida antarctica, follows a Ping-Pong Bi-Bi mechanism.[7] The carboxylic acid first acylates a serine residue in the enzyme's active site, releasing water. The alcohol then binds to the acyl-enzyme intermediate, and the ester is released, regenerating the free enzyme.[5]
Caption: Lipase Ping-Pong Bi-Bi esterification mechanism.
Materials & Equipment
Reagents & Consumables
| Reagent/Material | Grade | Supplier Example | Notes |
| Novozym® 435 (Immobilized C. antarctica Lipase B) | Biocatalysis Grade | Novozymes | Store at 4°C. |
| 2,6-Dimethyl-2-octanol | ≥98% | Sigma-Aldrich | Substrate |
| Propionic Acid | ≥99% | Sigma-Aldrich | Substrate |
| n-Heptane | Anhydrous, ≥99% | Sigma-Aldrich | Reaction solvent (optional) |
| Molecular Sieves | 3Å, activated | Sigma-Aldrich | For water removal. Activate by heating at 250°C for 3h. |
| Ethanol | 95% or absolute | Fisher Scientific | For enzyme washing/recovery. |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | For titration. |
| Phenolphthalein | ACS Reagent | VWR | Indicator for titration. |
| 2,6-Dimethyl-2-octyl propionate | Analytical Standard | (CAS 99886-27-8) | For GC calibration.[8] |
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., 50 mL screw-cap flask with PTFE liner)
-
Magnetic stir bars
-
Analytical balance (± 0.1 mg)
-
Thermostat-controlled incubator or oil bath
-
Micropipettes and syringes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
pH meter (for enzyme pre-treatment studies)[9]
Experimental Protocols
This section outlines the complete workflow, from initial setup to product analysis and catalyst recycling.
Caption: Overall experimental workflow for enzymatic ester synthesis.
Protocol A: Baseline Solvent-Free Synthesis
This protocol provides a starting point for the synthesis. Optimization is discussed in Section 4.
-
Reactant Preparation: In a 50 mL screw-cap flask, add 2,6-dimethyl-2-octanol and propionic acid . A starting molar ratio of 1:1.2 (alcohol:acid) is recommended to favor the reaction.
-
Example: Add 10 mmol of 2,6-dimethyl-2-octanol (1.58 g) and 12 mmol of propionic acid (0.89 g).
-
-
Enzyme Addition: Add Novozym® 435 . A loading of 5-10% by total substrate weight is a robust starting point.[10]
-
Example: For the amounts above (1.58 g + 0.89 g = 2.47 g total substrate), add ~125-250 mg of Novozym® 435.
-
-
Water Removal: Add activated 3Å molecular sieves (~1 g) to the mixture.
-
Rationale: Water is a byproduct of esterification. Its removal is crucial to shift the reaction equilibrium towards the product side, thereby increasing the final conversion yield.[9]
-
-
Reaction Incubation: Securely cap the flask and place it in an oil bath or on a heating magnetic stirrer set to 50°C . Begin stirring at a moderate speed (e.g., 200-250 rpm) to ensure the mixture is homogenous without causing excessive mechanical stress to the immobilized enzyme.[10]
-
Control Reaction: Prepare an identical flask containing all components except for the enzyme. This control is essential to confirm that the observed ester formation is due to biocatalysis and not a result of uncatalyzed thermal esterification.
Protocol B: Reaction Monitoring & Analysis
The reaction progress can be monitored by measuring the decrease in one of the substrates or the increase in the product over time.
Method 1: Titration of Residual Acidity This method is simple and measures the consumption of propionic acid.
-
Sampling: Periodically (e.g., at t=0, 2, 4, 8, 24 hours), pause stirring and carefully withdraw a small, accurately weighed aliquot (~50 mg) of the reaction mixture.
-
Dilution: Dissolve the aliquot in 10 mL of ethanol.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with a standardized 0.1 M NaOH solution until a stable pink color is observed.[11]
-
Calculation: The conversion is calculated based on the decrease in acidity compared to the initial sample (t=0).
Method 2: Gas Chromatography (GC) This is the preferred method for its accuracy and ability to quantify all components.
-
Sampling: Withdraw a small aliquot (~20 µL) from the reaction mixture.
-
Quenching & Dilution: Dilute the sample 100-fold (or as appropriate) in a suitable solvent like n-heptane or ethanol. This stops the reaction and prepares the sample for injection.
-
Analysis: Inject 1 µL of the diluted sample into the GC-FID or GC-MS system. Use a pre-established calibration curve for the reactants and product to determine their concentrations.
-
Conversion Calculation: Conversion (%) = ([Initial Moles of Limiting Reactant] - [Final Moles of Limiting Reactant]) / [Initial Moles of Limiting Reactant] * 100
Protocol C: Enzyme Recovery and Reuse
A significant advantage of using immobilized enzymes is their potential for reuse, which drastically reduces process costs.[5][12]
-
Separation: Once the reaction has reached the desired conversion, cool the flask to room temperature. Allow the enzyme beads and molecular sieves to settle.
-
Decanting/Filtration: Carefully decant the liquid product mixture. Alternatively, for a more complete recovery, filter the entire mixture through a coarse filter paper or a stainless steel mesh.
-
Washing: Wash the recovered Novozym® 435 beads on the filter with 2-3 portions of n-heptane or ethanol to remove any residual substrates and product.[13]
-
Drying: Dry the washed enzyme beads under a gentle stream of nitrogen or in a desiccator at room temperature overnight.
-
Storage: Store the dried, regenerated enzyme at 4°C for subsequent batches. Its activity should be monitored over several cycles.[14]
Optimization Strategies
To maximize the yield and efficiency of the synthesis, several parameters can be systematically optimized. It is recommended to vary one factor at a time (OFAT) or use a statistical approach like Response Surface Methodology (RSM).[15]
| Parameter | Range | Rationale & Expert Insights |
| Temperature | 30 - 70°C | Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs.[15] For Novozym® 435, 40-60°C is typically a highly active and stable range. |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Using an excess of one substrate can shift the equilibrium to favor product formation.[5][16] However, a large excess of short-chain acids can sometimes lower the pH around the enzyme, potentially reducing activity.[2] An excess of the alcohol is generally well-tolerated. |
| Enzyme Loading | 1 - 20% (w/w) | Higher enzyme concentration increases the initial reaction rate but also the cost.[10][17] An optimal loading exists where the rate plateaus due to substrate limitation or mass transfer issues. |
| Solvent System | Solvent-free vs. Organic Solvent | A solvent-free system is greener and results in higher product concentration.[1] However, using a non-polar solvent like n-heptane or cyclohexane can reduce substrate viscosity and may prevent potential inhibition by high substrate concentrations.[12][18] |
| Water Activity (a_w) | 0.1 - 0.5 | While bulk water removal is critical, a minimal amount of water is essential for maintaining the enzyme's conformational flexibility and activity. Pre-equilibrating the enzyme in a controlled humidity environment can sometimes enhance performance.[19] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Water accumulation. 3. Incorrect reaction conditions. | 1. Use a fresh batch of enzyme or test its activity with a standard reaction. 2. Ensure molecular sieves are properly activated and sufficient in quantity. 3. Verify temperature and stirring. Run the control to rule out thermal degradation. |
| Reaction Stalls Prematurely | 1. Equilibrium has been reached. 2. Enzyme deactivation by substrates.[9] 3. Product inhibition. | 1. Improve water removal or adjust the substrate molar ratio. 2. Consider using a solvent to lower substrate concentration. 3. This is inherent to the enzyme; consider continuous product removal if feasible for the scale. |
| Enzyme Loses Activity After Reuse | 1. Incomplete removal of product/substrates. 2. Mechanical damage from excessive stirring. 3. Denaturation during recovery (e.g., high heat). | 1. Optimize the washing protocol with a suitable solvent. 2. Reduce stirring speed. 3. Ensure drying is performed under mild conditions. |
References
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Yang, G., et al. (2020). Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems. Frontiers in Bioengineering and Biotechnology. Retrieved March 12, 2026, from [Link]
-
Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. (2024). MDPI. Retrieved March 12, 2026, from [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2023). MDPI. Retrieved March 12, 2026, from [Link]
-
Liu, K. J., & Shaw, J. F. (2010). Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide. Journal of Biotechnology. Retrieved March 12, 2026, from [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). MDPI. Retrieved March 12, 2026, from [Link]
-
Carica papaya lipase-catalyzed synthesis of terpene esters | Request PDF. (2014). ResearchGate. Retrieved March 12, 2026, from [Link]
-
de Oliveira, G. C., et al. (2020). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology. Retrieved March 12, 2026, from [Link]
-
Production of Terpene Ester by Lipase in Non-Conventional Media. (1996). Journal of the Brazilian Chemical Society. Retrieved March 12, 2026, from [Link]
-
Manurung, R., et al. (2020). Transesterification of refined bleached deodorized palm oil (rbdpo) using novozym® 435 to produce biodiesel. IOP Conference Series: Materials Science and Engineering. Retrieved March 12, 2026, from [Link]
-
Application of Novozym 435 in the transesterification reaction for biodiesel synthesis. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Du, W., et al. (2004). Novozym 435-catalysed transesterification of crude soya bean oils for biodiesel production in a solvent-free medium. Biotechnology and Applied Biochemistry. Retrieved March 12, 2026, from [Link]
-
Transesterification of refined bleached deodorized palm oil (rbdpo) using novozym® 435 to produce biodiesel. (2020). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Akoh, C. C., & Phillips, R. S. (1995). Terpene ester synthesis by lipase-catalyzed transesterification. Biotechnology Letters. Retrieved March 12, 2026, from [Link]
-
Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Retrieved March 12, 2026, from [Link]
-
Twu, Y. K., et al. (2005). Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology. Journal of Agricultural and Food Chemistry. Retrieved March 12, 2026, from [Link]
-
Cas 99886-27-8,2,6-dimethyl-2-octyl propionate. (n.d.). LookChem. Retrieved March 12, 2026, from [Link]
-
Buthe, A., et al. (2004). pH-optima in lipase-catalysed esterification. Biotechnology Letters. Retrieved March 12, 2026, from [Link]
-
A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2024). MDPI. Retrieved March 12, 2026, from [Link]
-
Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. (2016). Longdom Publishing. Retrieved March 12, 2026, from [Link]
-
Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. (2021). SFERA. Retrieved March 12, 2026, from [Link]
-
2,6-Dimethyl-2-octyl propionate. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]
-
2,6-dimethyl-2-octyl propionate | CAS#:99886-27-8. (n.d.). Chemsrc. Retrieved March 12, 2026, from [Link]
-
de Fátima Souza, L., et al. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Bioprocess and Biosystems Engineering. Retrieved March 12, 2026, from [Link]
-
Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. (2021). White Rose Research Online. Retrieved March 12, 2026, from [Link]
Sources
- 1. Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Transesterification of refined bleached deodorized palm oil (rbdpo) using novozym® 435 to produce biodiesel / IOP Conference Series: Materials Science and Engineering, 2020 [sci-hub.box]
- 7. Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. longdom.org [longdom.org]
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- 14. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. Novozym 435-catalysed transesterification of crude soya bean oils for biodiesel production in a solvent-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Procedures for 2,6-Dimethyl-2-octyl Propionate Manufacturing: Mechanistic Insights and Pilot-Scale Protocols
Target Audience: Chemical Engineers, Process Chemists, and Formulation Scientists Application Focus: Fragrance fixatives, cosmetic solvents, and fine chemical intermediates
Executive Summary
The synthesis of 2,6-Dimethyl-2-octyl propionate (commonly known as tetrahydrolinalyl propionate) presents a classical challenge in process chemistry: the esterification of a sterically hindered tertiary alcohol. While primary and secondary alcohols readily undergo standard Fischer esterification, tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination), which severely degrades yields and generates difficult-to-separate alkene by-products[1].
To achieve high-purity manufacturing at scale, this application note details a base-mediated, nucleophilic acyl substitution pathway utilizing as the acylating agent and 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst[2]. This protocol is engineered to be a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure batch-to-batch reproducibility during pilot-scale transition.
Mechanistic Framework: Overcoming Tertiary Steric Hindrance
Standard Brønsted acid catalysis (e.g., H₂SO₄ or p-TsOH) fails for tetrahydrolinalool. The protonation of the tertiary hydroxyl group leads to the expulsion of water, forming a stable tertiary carbocation that rapidly eliminates a proton to form tetrahydromyrcene[1].
To circumvent this, we employ a Steglich-type acylation modified for anhydride precursors. As documented by the, DMAP acts as an acyl transfer catalyst[3].
Causality of the Catalyst System:
-
Activation: DMAP attacks propionic anhydride to form a highly electrophilic N-propionylpyridinium intermediate.
-
Nucleophilic Attack: This ionic intermediate is significantly more reactive and less sterically encumbered than the neutral anhydride, allowing the bulky tertiary alcohol (tetrahydrolinalool) to successfully attack the carbonyl carbon.
-
Acid Scavenging: Triethylamine (Et₃N) is used as an auxiliary base. It neutralizes the propionic acid by-product, driving the equilibrium forward and preventing the reaction mixture from becoming acidic enough to trigger product degradation[2].
Caption: DMAP-catalyzed acylation mechanism overcoming tertiary alcohol steric hindrance.
Quantitative Data & Process Parameters
The following tables summarize the physicochemical properties of the target molecule and the optimized stoichiometric parameters required for scale-up.
Table 1: Physicochemical Profile of the Target Molecule
| Parameter | Value / Description |
| Product Name | 2,6-Dimethyl-2-octyl propionate |
| CAS Number | 99886-27-8 |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.34 g/mol |
| Boiling Point | 229.6 °C at 760 mmHg |
| Density | 0.867 g/cm³ |
| Target Scale-up Yield | > 85% (post-distillation) |
Data supported by and substance registries[4],[5].
Table 2: Optimized Pilot-Scale Parameters
| Reagent / Parameter | Specification | Causality / Rationale |
| Tetrahydrolinalool | 1.00 Equivalent | Limiting reagent; high-value starting material. |
| Propionic Anhydride | 1.20 Equivalents | Slight excess ensures complete conversion of the hindered alcohol. |
| DMAP Catalyst | 0.05 Equivalents | Sub-stoichiometric amount sufficient for rapid acyl transfer. |
| Triethylamine (Et₃N) | 1.30 Equivalents | Auxiliary base; neutralizes generated propionic acid to prevent equilibrium stalling. |
| Dosing Temperature | 15 °C – 20 °C | Mitigates the exothermic generation of the N-acylpyridinium species. |
| Maturation Temp. | 45 °C – 50 °C | Provides the necessary activation energy for the sterically hindered attack. |
Experimental Protocol: 10 kg Pilot-Scale Synthesis
This protocol is designed as a self-validating system . Progression to subsequent steps is strictly gated by analytical confirmation, ensuring process safety and product integrity as supported by modern [1].
Step 1: Reactor Preparation & Charging
-
Purge a 50 L glass-lined or Hastelloy reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.
-
Charge the reactor with Tetrahydrolinalool (10.0 kg, 63.2 mol).
-
Add Triethylamine (8.3 kg, 82.1 mol) and DMAP (0.38 kg, 3.16 mol).
-
Self-Validation Check (IPC 1): Draw a 5 mL sample and perform Karl Fischer (KF) titration. Proceed only if moisture content is < 0.05%. Excess water will irreversibly hydrolyze the propionic anhydride into propionic acid, killing the reaction stoichiometry.
Step 2: Controlled Dosing of Propionic Anhydride
-
Engage reactor agitation (approx. 150 RPM) and set the cooling jacket to maintain an internal temperature of 15 °C.
-
Transfer Propionic Anhydride (9.8 kg, 75.8 mol) into a calibrated dosing vessel.
-
Dose the anhydride into the reactor over a period of 120 minutes.
-
Causality: The formation of the reactive intermediate is highly exothermic. Rapid addition will cause a temperature spike, leading to the thermal degradation of DMAP and the formation of dark color bodies that are difficult to remove during distillation.
Step 3: Maturation & Kinetic Monitoring
-
Once dosing is complete, adjust the jacket heating system to raise the internal reactor temperature to 50 °C.
-
Maintain agitation and temperature for 6 hours.
-
Self-Validation Check (IPC 2): Withdraw a 2 mL sample, quench with 2 mL of methanol (to consume unreacted anhydride), and analyze via GC-FID. The reaction is deemed complete when the tetrahydrolinalool peak area is < 1.0%. If > 1.0%, continue heating for an additional 2 hours and re-sample.
Step 4: Quenching and Aqueous Workup
-
Cool the reactor contents to 20 °C.
-
Slowly add 15 L of chilled deionized water to quench any trace unreacted anhydride.
-
Add 10% aqueous Sodium Carbonate (Na₂CO₃) solution incrementally until the aqueous phase reaches pH 8.0 – 9.0.
-
Causality: This alkaline wash neutralizes the propionic acid by-product into water-soluble sodium propionate, forcing it into the aqueous phase and preventing reverse hydrolysis of the ester[2].
-
Cease agitation and allow phase separation for 45 minutes. Discard the lower aqueous layer.
-
Wash the upper organic layer with 10 L of saturated NaCl (brine) to remove residual Et₃N and DMAP.
Step 5: Fractional Vacuum Distillation
-
Transfer the crude organic layer to a wiped-film evaporator or a fractional distillation column.
-
Apply a high vacuum (5–10 mmHg).
-
Causality: The atmospheric boiling point of 2,6-Dimethyl-2-octyl propionate is ~229.6 °C[4]. Distilling at atmospheric pressure will cause thermal cracking of the ester. Under 5 mmHg vacuum, the product distills smoothly at a significantly lower temperature.
-
Collect the main fraction, verifying purity via GC-MS (> 98% target).
Caption: Pilot-scale workflow and logic for 2,6-Dimethyl-2-octyl propionate synthesis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 113432, 2,6-Dimethyl-2-octyl propionate." PubChem. URL:[Link]
-
Organic Chemistry Portal. "Ester synthesis by esterification." Organic Chemistry Portal. URL:[Link]
-
Hoff, K. L., et al. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." PubMed Central (PMC). URL:[Link]
-
ChemComplex. "Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability." ChemComplex Technical Briefs. URL:[Link]
-
LookChem. "CAS 99886-27-8 (2,6-dimethyl-2-octyl propionate) Basic Information and Properties." LookChem Database. URL:[Link]
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- 4. Cas 99886-27-8,2,6-dimethyl-2-octyl propionate | lookchem [lookchem.com]
- 5. SID 135069759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Esterification of 2,6-dimethyl-2-octanol
Welcome to the technical support center for optimizing esterification reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered tertiary alcohols, specifically 2,6-dimethyl-2-octanol. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2,6-dimethyl-2-octanol so challenging?
The primary difficulty arises from the structure of 2,6-dimethyl-2-octanol. It is a tertiary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This steric bulk hinders the approach of the carboxylic acid, making traditional esterification methods inefficient. Furthermore, under acidic conditions, the tertiary alcohol can easily dehydrate to form an alkene, which is often the major, undesired byproduct.[1][2]
Q2: I tried using a standard Fischer esterification with sulfuric acid, but my yield was negligible. What went wrong?
Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is generally unsuitable for tertiary alcohols like 2,6-dimethyl-2-octanol.[3][4] The strong acid protonates the alcohol's hydroxyl group, turning it into a good leaving group (water). The resulting tertiary carbocation is relatively stable and will rapidly eliminate a proton to form an alkene (2,6-dimethyl-2-octene) rather than undergo nucleophilic attack by the carboxylic acid.[1][5] This elimination pathway is much faster than the desired esterification.[5]
Q3: What is the most common and problematic side reaction?
The most significant side reaction is acid-catalyzed dehydration, which leads to the formation of 2,6-dimethyl-2-octene. This E1 elimination reaction is favored at higher temperatures and in the presence of strong, non-nucleophilic acids, which are the typical conditions for Fischer esterification.[1]
Q4: What is the recommended alternative to Fischer esterification for this substrate?
For sterically hindered and acid-sensitive substrates, the Steglich esterification is a highly effective alternative.[3][6] This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7] The reaction proceeds under mild, neutral conditions, which circumvents the issue of acid-catalyzed dehydration.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Problem 1: My reaction yield is consistently low (<10%) when using strong acid catalysis.
Why is this happening?
As outlined in the FAQs, tertiary alcohols are highly prone to elimination under acidic conditions. The mechanism of Fischer esterification involves protonation of the alcohol, which is the first step toward dehydration. The energy barrier for the formation of the stable tertiary carbocation followed by elimination is lower than that for the sterically hindered nucleophilic attack required for ester formation. This results in the preferential formation of the alkene byproduct.
Competing Reaction Pathways
The diagram below illustrates the two competing pathways for a tertiary alcohol under acidic conditions. The desired esterification pathway (SN1-like) is kinetically disfavored compared to the rapid E1 elimination pathway.
Caption: Competing elimination and substitution pathways.
What is the recommended solution and protocol?
The most reliable solution is to switch to the Steglich esterification, which activates the carboxylic acid instead of the alcohol. This avoids the formation of the problematic tertiary carbocation intermediate.[8]
Detailed Protocol: Steglich Esterification of 2,6-dimethyl-2-octanol
This protocol provides a general procedure. Molar ratios and reaction times may need to be optimized for your specific carboxylic acid.
Materials:
-
2,6-dimethyl-2-octanol (1.0 eq.)
-
Carboxylic Acid (1.0 - 1.2 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq.)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent.
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, 2,6-dimethyl-2-octanol, and DMAP.
-
Dissolution: Add anhydrous DCM and stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
DCC Addition: Dissolve the DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes. A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup & Purification: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of fresh DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude ester product via flash column chromatography if necessary.
Problem 2: My Steglich reaction is stalled or incomplete.
What could be the issue?
Several factors can lead to an incomplete reaction:
-
Insufficient Reagents: The stoichiometry is critical. Ensure the carboxylic acid and DCC are present in slight excess.
-
Catalyst Inactivity: DMAP is crucial for accelerating the reaction, especially with hindered alcohols. Ensure you are using a sufficient catalytic amount (typically 5-20 mol %).[8]
-
Reagent Purity: Water can interfere with the DCC coupling agent. Ensure all reagents and the solvent are anhydrous.[9]
-
Reaction Time/Temperature: While Steglich reactions are often performed at room temperature, some highly hindered substrates may require longer reaction times or gentle heating (e.g., to 40 °C). However, be cautious as heat can promote side reactions.
How can I improve the conversion?
-
Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and DCC.
-
Increase Catalyst Loading: Increase the DMAP loading to 0.2-0.3 equivalents.
-
Use an Alternative Coupling Agent: If DCU removal is problematic, consider using EDC (a water-soluble carbodiimide), which generates a water-soluble urea byproduct that can be easily removed with an aqueous wash.[10][7]
-
Extend Reaction Time: Allow the reaction to stir for up to 48 hours, monitoring periodically by TLC.
Workflow for Optimizing Steglich Esterification
This diagram outlines the logical steps for troubleshooting and optimizing the reaction.
Caption: Troubleshooting workflow for an incomplete reaction.
Summary of Recommended Methods and Conditions
The following table provides a direct comparison of the unsuitable Fischer esterification with the recommended Steglich esterification for the synthesis of esters from 2,6-dimethyl-2-octanol.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol Type | Best for primary and secondary alcohols.[3] | Excellent for primary, secondary, and tertiary/hindered alcohols. |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄, TsOH).[3] | Coupling agent (DCC, EDC) + Nucleophilic catalyst (DMAP).[7] |
| Conditions | High temperature (reflux), acidic.[11] | Mild (0 °C to RT), neutral.[6] |
| Key Challenge | Dehydration of tertiary alcohol to form alkene byproduct.[1][5] | Removal of urea byproduct (DCU); requires anhydrous conditions. |
| Expected Yield | Very Low to None | Good to Excellent (>80% achievable with optimization).[7] |
References
- Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...
- Grokipedia. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.
- ACS Publications. (n.d.).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.).
- Nptel. (n.d.). 5.2.2 Synthesis of Esters.
- Chemistry Steps. (2021, November 18).
- Organic Chemistry Portal. (n.d.).
- HSC Chemistry & Physics. (n.d.).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2021, July 29).
- Brainly. (2024, April 15). [FREE] Fischer esterification does not work well with most tertiary alcohols.
- Semantic Scholar. (2014, June 10).
- ResearchGate. (2025, August 6). The esterification of tertiary alcohols with boric acid.
- PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Chemguide. (n.d.).
- Google Patents. (n.d.).
- Benchchem. (2025). Optimizing reaction conditions for the synthesis of tertiary alcohols.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
- Benchchem. (2025, December).
- PMC. (2022, May 23).
- PMC. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
- Reddit. (2019, May 27).
- Chegg.com. (2013, August 4).
- Chemistry LibreTexts. (2020, May 30). 21.
- Digital CSIC. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Master Organic Chemistry. (n.d.).
- PMC. (n.d.).
- Reddit. (2020, February 13).
- Benchchem. (2025).
- Chemra. (n.d.).
- ScienceDirect. (n.d.).
- OrgoSolver. (n.d.).
- Patsnap Eureka. (2015, November 18).
- ResearchGate. (2025, August 4).
- Asian Journal of Chemistry. (2013, February 5).
- IntechOpen. (2021, August 2). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- Google Patents. (n.d.).
Sources
- 1. brainly.com [brainly.com]
- 2. chegg.com [chegg.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. scienceready.com.au [scienceready.com.au]
Technical Support Center: Minimizing Steric Hindrance in 2,6-Dimethyl-2-octyl Propionate Synthesis
Welcome to the Advanced Esterification Support Center. Synthesizing 2,6-dimethyl-2-octyl propionate (also known as tetrahydromyrcenyl propionate) presents a quintessential challenge in organic synthesis: the esterification of a highly sterically hindered tertiary alcohol.
The hydroxyl group at the C2 position of 2,6-dimethyl-2-octanol is flanked by a methyl group and a bulky hexyl chain. This structural congestion severely restricts the Bürgi-Dunitz trajectory for incoming acyl electrophiles. Standard protocols often fail, leading to poor conversions or unwanted elimination byproducts. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.
Mechanistic Causality: Why Standard Methods Fail
Understanding the failure modes of standard esterification is critical for rational protocol design.
-
The Fischer Esterification Trap: Attempting to react 2,6-dimethyl-2-octanol with propionic acid under strong acid catalysis (e.g., H₂SO₄) is a dead end. The acidic conditions protonate the tertiary hydroxyl group, leading to the departure of water and the formation of a highly stable tertiary carbocation. This intermediate rapidly undergoes E1 elimination to form 2,6-dimethyl-2-octene rather than the desired ester 1.
-
The Hypernucleophilic Advantage: To bypass elimination, we must use base-catalyzed acylation. 4-Dimethylaminopyridine (DMAP) acts as a hypernucleophilic catalyst. It attacks propionic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This species is vastly more reactive than the parent anhydride and lacks the bulky hydration sphere of acid-catalyzed intermediates, allowing the hindered tertiary alcohol to attack successfully 2.
Mechanistic pathway of DMAP-catalyzed acylation overcoming steric hindrance.
Troubleshooting FAQs
Q1: I am using propionyl chloride and triethylamine (Et₃N), but my yield is below 20%, and I see unreacted alcohol. What is wrong? A1: Triethylamine is a sufficient Brønsted base but a poor nucleophilic catalyst. The steric bulk of 2,6-dimethyl-2-octanol prevents it from efficiently attacking the neutral propionyl chloride. Solution: Add 0.1 to 1.0 equivalents of DMAP. DMAP acts as an acyl transfer agent, forming an intermediate that is significantly more susceptible to attack by hindered alcohols.
Q2: I attempted a Steglich Esterification (Propionic acid, DCC, DMAP), but the reaction stalled at 50% conversion and I have massive N-acylurea byproducts. A2: In the Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the tertiary alcohol attacks too slowly due to steric hindrance, the O-acylisourea undergoes a spontaneous [1,3]-rearrangement to form an unreactive N-acylurea 3. Solution: Increase your DMAP loading (up to 1 equiv) to accelerate the acyl transfer and intercept the O-acylisourea before it rearranges 4. Alternatively, switch to Protocol A (anhydride method) to avoid DCC entirely.
Q3: My GC-MS shows a massive peak for an alkene (2,6-dimethyl-2-octene) instead of the propionate ester. How do I prevent this? A3: Alkene formation indicates E1 elimination, meaning your reaction environment is too acidic or the leaving group is departing before the nucleophile attacks. Solution: Ensure strictly basic conditions. If using propionyl chloride, HCl is generated as a byproduct. You must use an excess of a non-nucleophilic base (like DIPEA or pyridine) to scavenge the HCl immediately. For extreme cases, switch to the Alkoxide Acylation method (Protocol B).
Q4: How do I separate the product from unreacted 2,6-dimethyl-2-octanol? A4: Tertiary alcohols and their corresponding esters often have similar boiling points and Rf values. Solution: If conversion is incomplete, add a small amount of a highly reactive, water-soluble anhydride (like succinic anhydride) at the end of the reaction. This will react with the remaining alcohol to form a carboxylic acid half-ester, which can be easily removed by a basic aqueous wash (e.g., saturated NaHCO₃).
Decision tree for troubleshooting low yields in tertiary alcohol esterification.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By observing specific physical changes during the reaction, you can confirm mechanistic milestones in real-time.
Protocol A: DMAP-Catalyzed Anhydride Acylation (Mild & Scalable)
Best for general laboratory synthesis where avoiding strong bases is preferred.
-
Preparation: In an oven-dried flask under N₂, dissolve 2,6-dimethyl-2-octanol (1.0 eq) and DMAP (0.5 eq) in anhydrous dichloromethane (DCM).
-
Acylation: Cool the flask to 0 °C. Add propionic anhydride (1.5 eq) dropwise over 10 minutes.
-
Self-Validation: A slight yellowing of the solution indicates the successful formation of the N-acylpyridinium intermediate.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alcohol spot (which stains dark with KMnO₄) validates conversion.
-
-
Quench & Workup: Pour the mixture into saturated aqueous NaHCO₃.
-
Self-Validation: Vigorous CO₂ effervescence confirms the neutralization of unreacted propionic anhydride and the propionic acid byproduct. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Protocol B: Alkoxide Acylation via Sodium Hydride (For Extreme Steric Hindrance)
Best for pushing stalled reactions to >95% completion by generating a hyper-reactive nucleophile.
-
Deprotonation: Dissolve 2,6-dimethyl-2-octanol (1.0 eq) in anhydrous THF under N₂ at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Self-Validation: Immediate and vigorous H₂ gas evolution (bubbling) will occur. The cessation of bubbling (typically 30–60 mins) validates complete conversion of the alcohol to the tertiary alkoxide 5.
-
-
Acylation: Add propionyl chloride (1.2 eq) dropwise to the alkoxide solution at 0 °C.
-
Self-Validation: A mild exotherm and the immediate formation of a white, cloudy precipitate (NaCl) visually validate the successful acyl substitution.
-
-
Workup: Stir for an additional 2 hours at room temperature. Carefully quench with cold water (to destroy unreacted NaH/propionyl chloride) and extract with diethyl ether. Wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data Presentation
Table 1: Reagent Comparison for 2,6-Dimethyl-2-octanol Esterification
| Method | Reagents | Typical Yield | Primary Byproduct | Steric Tolerance |
| Fischer Esterification | Propionic Acid, H₂SO₄ | < 5% | 2,6-Dimethyl-2-octene | Very Low |
| Standard Acylation | Propionyl Chloride, Et₃N | 15 - 30% | Unreacted Alcohol | Low |
| Steglich Esterification | Propionic Acid, DCC, DMAP | 50 - 70% | N-Acylurea | Moderate |
| Hypernucleophilic Acylation | Propionic Anhydride, DMAP | 85 - 95% | Propionic Acid | High |
| Alkoxide Acylation | NaH, Propionyl Chloride | > 90% | None (NaCl salts) | Very High |
Table 2: Self-Validation Milestones in Protocols
| Protocol Step | Expected Observation | Mechanistic Meaning | Troubleshooting Action if Absent |
| Addition of NaH to Alcohol | Vigorous H₂ bubbling | Deprotonation to form alkoxide | Check NaH quality; ensure anhydrous solvent |
| Addition of Propionyl Chloride | Mild exotherm, white precipitate (NaCl) | Successful acyl substitution | Check acyl chloride integrity |
| Quenching with NaHCO₃ | CO₂ effervescence | Neutralization of excess acid/anhydride | N/A (Reaction may have gone to completion) |
References
-
Stack Exchange Chemistry. "Identification of types of alcohols". URL:[Link]
-
Journal of the American Chemical Society. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions". URL:[Link]
-
Grokipedia. "Steglich esterification". URL:[Link]
-
RSC Advances. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". URL:[Link]
-
PubMed Central (NIH). "Accessing Alkoxy Radicals via Frustrated Radical Pairs: Diverse Oxidative Functionalizations of Tertiary Alcohols". URL:[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Accessing Alkoxy Radicals via Frustrated Radical Pairs: Diverse Oxidative Functionalizations of Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Co-Elution in GC Analysis of 2,6-Dimethyl-2-octyl Propionate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting one of the most persistent chromatographic challenges: peak co-elution.
When analyzing bulky, branched esters like 2,6-Dimethyl-2-octyl propionate (often utilized in fragrance profiling and specialized lipid formulations), co-elution with structural isomers, structurally similar esters, or complex matrix components can severely compromise quantitative accuracy[1]. This guide provides field-proven, self-validating protocols to systematically diagnose, isolate, and resolve co-eluting peaks.
Diagnostic Workflow
Before altering your instrument methods, you must establish a logical troubleshooting pathway. The following decision tree outlines the standard operating procedure for diagnosing and resolving co-elution.
Diagnostic Decision Tree for Resolving GC Co-elution.
Core Troubleshooting Protocols
Phase 1: Confirmation of Co-Elution
Causality: Before changing parameters, you must confirm that a broadened or asymmetrical peak is a true co-elution event rather than a column performance issue (e.g., stationary phase degradation or inlet overloading)[2]. Protocol:
-
Morphological Analysis: Examine the peak for sudden discontinuities. A "shoulder" on the leading or trailing edge strongly indicates multiple components exiting simultaneously[1].
-
Spectral Consistency (GC-MS): In full scan mode, extract mass spectra across the peak's leading edge, apex, and trailing edge. A shift in the fragmentation pattern confirms the presence of distinct co-eluting species[3][4].
-
Extracted Ion Chromatogram (EIC) Profiling: Plot EICs for unique fragment ions. If the apices of different m/z traces do not perfectly align in retention time, co-elution is occurring[4]. Self-Validation: Inject a blank solvent followed by a highly dilute standard of pure 2,6-Dimethyl-2-octyl propionate. If the peak symmetry returns, the issue is matrix co-elution, not instrument hardware[3].
Phase 2: Thermodynamic Optimization (Efficiency & Retention)
Causality: Chromatographic resolution ( Rs ) is a function of efficiency ( N ), selectivity ( α ), and retention factor ( k ). Before replacing the column, manipulate the thermodynamics of the separation to maximize k and N [5]. Protocol:
-
Lower the Initial Temperature: Drop the initial oven temperature by 10–20 °C below the solvent boiling point. This enhances thermal focusing at the head of the column, narrowing the initial injection band and increasing N [2].
-
Decrease the Ramp Rate: For compounds eluting in the mid-temperature range, decrease the temperature ramp rate (e.g., from 10 °C/min to 2–4 °C/min) precisely 20 °C before the target elution window. This increases the retention factor ( k ), allowing more time for the analytes to partition[3][5]. Self-Validation: Monitor the distance between the peak apices. If the distance increases but the peaks broaden excessively (degrading overall resolution), proceed to Phase 3[5].
Phase 3: Stationary Phase Selectivity ( α )
Causality: If thermodynamic adjustments fail, the co-eluting compounds likely share identical boiling points. You must exploit differences in their dipole moments or hydrogen-bonding capabilities by changing the stationary phase chemistry[6]. Protocol:
-
Assess Current Phase: If using a standard 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5), separation is primarily driven by dispersion forces[6].
-
Switch to an Orthogonal Phase: Install a Polyethylene Glycol (PEG/WAX) column. The polar ether linkages will selectively interact with the propionate ester group of 2,6-Dimethyl-2-octyl propionate differently than non-polar matrix hydrocarbons[6][7].
Phase 4: Advanced Techniques (GCxGC & Deconvolution)
Causality: When analyzing this ester in highly complex matrices (e.g., essential oils), 1D GC may reach its theoretical peak capacity limit[8]. Protocol:
-
Implement GCxGC-MS: Couple a non-polar primary column to a short, highly polar secondary column via a thermal modulator[9]. This distributes peaks across a 2D separation space, effectively isolating the target ester from previously co-eluting interferents[9].
Data Presentation: Parameter Impact Summaries
Table 1: Impact of GC Parameters on Resolution ( Rs )
| Parameter Adjustment | Primary Chromatographic Effect | Causality / Mechanism |
| Decrease Initial Temp | Increases Efficiency ( N ) | Enhances thermal focusing of the sample band at the column head[2]. |
| Decrease Ramp Rate | Increases Retention Factor ( k ) | Allows more time for analyte partitioning in the critical elution window[5]. |
| Increase Film Thickness | Increases Retention Factor ( k ) | Provides greater sample capacity and stronger dispersive interactions[6]. |
| Change Stationary Phase | Alters Selectivity ( α ) | Shifts separation mechanism from boiling point to dipole/hydrogen-bonding[6]. |
Table 2: Stationary Phase Selection for Ester Co-elution
| Column Type | Chemistry | Primary Interaction | Best Used For |
| Non-Polar (e.g., DB-5) | 5% Phenyl-methylpolysiloxane | Dispersion (Boiling Point) | General screening; resolving esters from highly polar matrix components[6]. |
| Polar (e.g., DB-WAX) | Polyethylene Glycol (PEG) | Dipole-Dipole | Resolving structurally similar esters or separating esters from aliphatic hydrocarbons[7]. |
| Chiral (e.g., Cyclodextrin) | Derivatized β -cyclodextrin | Inclusion Complexation | Resolving enantiomers/diastereomers of branched esters. |
Frequently Asked Questions (FAQs)
Q1: Can I rely solely on MS deconvolution software to quantify co-eluting peaks of 2,6-Dimethyl-2-octyl propionate? A1: While deconvolution algorithms can mathematically extract individual spectra from overlapping peaks[4], their quantitative reliability is limited if the co-eluting compounds share major fragment ions (which is highly common for isomeric fragrance esters)[10]. Chromatographic baseline resolution ( Rs≥1.5 ) remains the gold standard for accurate quantitation[1].
Q2: I lowered my temperature ramp rate, but my peak resolution actually degraded. Why? A2: Decreasing the ramp rate increases peak separation (the distance between apices), but it also increases peak width due to longitudinal diffusion over the longer run time. If the increase in peak width outpaces the increase in separation distance, overall resolution degrades[5]. This is often seen with later-eluting peaks. In such cases, altering column selectivity is required.
Q3: Does changing the film thickness help resolve ester co-elutions? A3: Yes. Increasing the stationary phase film thickness (e.g., from 0.25 µm to 0.50 µm) increases the retention factor ( k ) and sample capacity, which can prevent column overload and improve the resolution of closely eluting volatile pairs[6]. However, it will also increase the elution temperature, which must be accounted for in your oven program.
References
-
Prodhan, M. D.H. "How can I improve the resolution of the peaks in gas chromatography?" ResearchGate.[Link]
-
Taylor, Tony. "Troubleshooting GC peak shapes." Element Lab Solutions.[Link]
-
Restek. "Comprehensive 2D Gas Chromatography — Making GC Separations Work Harder." Restek.[Link]
-
Peroni, Daniela. "GCxGC with parallel MS and FID detection for improved analysis of fragrances." Chromatography Today.[Link]
-
Bieri, S., et al. "Good quantification practices of flavours and fragrances by mass spectrometry." PMC - NIH.[Link]
-
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Labs.[Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive 2D Gas Chromatography — Making GC Separations Work Harder [discover.restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2,6-Dimethyl-2-octyl Propionate Yield
Welcome to the Technical Support Center dedicated to the synthesis of 2,6-dimethyl-2-octyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. Here, you will find a blend of theoretical principles and practical, field-proven insights to maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2,6-dimethyl-2-octyl propionate?
The synthesis is a classic Fischer esterification reaction. It involves the reaction of 2,6-dimethyl-2-octanol with propionic acid in the presence of an acid catalyst, typically sulfuric acid, to form the ester and water as a byproduct.[1][2]
Q2: Why is temperature such a critical parameter in this esterification?
Temperature plays a dual role in this reaction. Firstly, it provides the necessary activation energy to overcome the reaction barrier, thereby increasing the reaction rate.[3][4] Secondly, since the reaction is reversible, temperature influences the position of the equilibrium.[5][6] However, excessively high temperatures can lead to side reactions and degradation of reactants or products.
Q3: What is the typical temperature range for this type of esterification?
For many Fischer esterification reactions, heating under reflux conditions is common, with temperatures ranging from 140-180°C.[1] However, the optimal temperature can vary significantly depending on the specific reactants, catalyst, and reaction scale. For some propionate ester syntheses, temperatures between 50°C and 70°C have been investigated.[2][7]
Q4: My yield of 2,6-dimethyl-2-octyl propionate is consistently low. What are the likely causes related to temperature?
Low yield is a common issue and can often be traced back to suboptimal temperature control.[1][6] Key temperature-related factors include:
-
Insufficient Temperature: The reaction may be proceeding too slowly to reach equilibrium within a practical timeframe.[8]
-
Excessive Temperature: This can lead to the degradation of the reactants or the desired ester product, or promote side reactions such as dehydration of the alcohol.
-
Poor Heat Distribution: Inconsistent heating can create localized hot spots, leading to degradation, while other parts of the reaction mixture remain too cool.
Q5: How can I effectively remove water from the reaction to improve the yield?
Removing water as it is formed is a crucial strategy to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.[9][10] This can be achieved by:
-
Using a Dean-Stark apparatus: This glassware is specifically designed to trap and remove water from a refluxing reaction mixture.
-
Employing a dehydrating agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[1][9]
Troubleshooting Guide: Low Yield and Impurities
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2,6-dimethyl-2-octyl propionate.
| Symptom | Potential Cause (Temperature-Related) | Recommended Action |
| Low Conversion of Starting Materials | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by techniques like TLC or GC. |
| Presence of Dehydration Byproducts | Reaction temperature is too high, causing the tertiary alcohol (2,6-dimethyl-2-octanol) to undergo elimination (dehydration) instead of substitution. | Reduce the reaction temperature. Consider a lower boiling point solvent if applicable to maintain reflux at a lower temperature. |
| Darkening of Reaction Mixture | Excessive heat is causing decomposition of the organic compounds. | Immediately reduce the heat. Ensure the heating mantle is properly sized for the flask and that stirring is adequate to prevent localized overheating. |
| Reaction Stalls Prematurely | The reaction has reached equilibrium, but the yield is low. The reverse reaction (hydrolysis) is significant at the current temperature. | Implement a more efficient water removal method, such as a Dean-Stark trap.[10] This will shift the equilibrium towards the product. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in your esterification reaction.
Caption: A logical workflow for troubleshooting low ester yield.
Experimental Protocol: Optimizing Reaction Temperature
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 2,6-dimethyl-2-octyl propionate.
Objective: To identify the reaction temperature that maximizes the yield of 2,6-dimethyl-2-octyl propionate while minimizing the formation of impurities.
Materials:
-
2,6-dimethyl-2-octanol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles with stirrers
-
Thermometers or temperature probes
-
Separatory funnel
-
Apparatus for analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks, place a 1:1.2 molar ratio of 2,6-dimethyl-2-octanol and propionic acid.
-
Catalyst Addition: To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the limiting reactant).
-
Temperature Variation: Set up each flask for reflux. Assign a different reaction temperature to each setup (e.g., 80°C, 90°C, 100°C, 110°C, 120°C). Use a temperature probe to ensure accurate temperature control of the reaction mixture.
-
Reaction Monitoring: Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours). Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC to determine the conversion to the ester.
-
Workup: After the reaction period, cool the flasks to room temperature. Dilute the reaction mixture with the chosen organic solvent and transfer to a separatory funnel.
-
Neutralization and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), and finally with brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis and Yield Calculation: Analyze the crude product from each reaction by GC-MS to determine the purity and identify any byproducts. Calculate the yield of 2,6-dimethyl-2-octyl propionate for each reaction temperature.
Data Presentation:
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 2,6-Dimethyl-2-octyl propionate (%) | Major Impurities Observed |
| 80 | 4 | 45 | 40 | Unreacted starting materials |
| 90 | 4 | 65 | 60 | Unreacted starting materials |
| 100 | 4 | 85 | 82 | Minor dehydration byproducts |
| 110 | 4 | 95 | 90 | Trace dehydration byproducts |
| 120 | 4 | 96 | 85 | Increased dehydration byproducts, slight darkening |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the temperature optimization experiment.
Caption: Experimental workflow for temperature optimization.
By systematically evaluating the effect of temperature, you can identify the optimal conditions to maximize the yield and purity of your 2,6-dimethyl-2-octyl propionate synthesis.
References
- Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. (2025, March 4).
- What factors may influence the yield of an ester? - Quora. (2015, February 21).
- Propionate Ester Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15).
- Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com.
- Esters and Esterification Chemistry Tutorial - AUS-e-TUTE for astute science students.
- Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology - MDPI. (2025, December 5).
- Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) | ACS Omega. (2023, July 14).
- Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions - Benchchem.
- Esters. An Introduction.
- Technical Support Center: Optimizing Fischer Esterification Reaction Time - Benchchem.
- KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL - Jetir.Org. (2019, May).
- A comparative study on formation of propionates by esterification of propionic acid with different alcohols | Journal of Chemical Health Risks.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. homework.study.com [homework.study.com]
- 7. jchr.org [jchr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Identification of 2,6-Dimethyl-2-octyl propionate Degradation Products
Welcome to the technical support center for the analysis of 2,6-Dimethyl-2-octyl propionate. This guide is designed for researchers, scientists, and drug development professionals who are undertaking stability studies and need to identify potential degradation products. The following question-and-answer-based guide provides foundational knowledge, detailed experimental protocols, and troubleshooting advice to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2,6-Dimethyl-2-octyl propionate and what are its basic properties?
2,6-Dimethyl-2-octyl propionate (CAS No. 99886-27-8) is an ester with the molecular formula C13H26O2.[1] It is a branched-chain tertiary alkyl ester. Understanding its structure is critical, as the tertiary nature of the alcohol group and the branching on the alkyl chain significantly influence its degradation pathways.
| Property | Value |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol [1] |
| Boiling Point | 229.6°C at 760 mmHg[1] |
| Flash Point | 95.1°C[1] |
| Density | 0.867 g/cm³[1] |
Q2: What are the primary degradation pathways I should anticipate for this molecule?
Given its ester functional group and complex alkyl structure, 2,6-Dimethyl-2-octyl propionate is susceptible to several degradation mechanisms:
-
Hydrolysis (Acidic and Basic): The ester linkage is the most prominent reactive site.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically yielding a carboxylic acid and an alcohol.[2] For this specific molecule, due to the formation of a stable tertiary carbocation (2,6-dimethyl-2-octyl cation), the mechanism may proceed via an AAL1 pathway (unimolecular alkyl-oxygen cleavage).[3] The expected products are Propanoic Acid and 2,6-Dimethyl-2-octanol .
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[4][5] The products are the salt of propanoic acid (e.g., Sodium Propanoate ) and 2,6-Dimethyl-2-octanol .
-
-
Oxidation: Oxidative degradation can be initiated by atmospheric oxygen, heat, or residual peroxides. The reaction proceeds via a free-radical mechanism.[6] Attack can occur at several points on the branched alkyl chain, leading to a complex mixture of products including hydroperoxides, which can decompose into shorter-chain acids, ketones, aldehydes, and alcohols.[7][8]
-
Thermal Degradation: At elevated temperatures, molecules can undergo homolytic bond cleavage to form radicals or concerted reactions like elimination.[9] For esters, the primary degradation event is often the cleavage of the ester linkage.[10] For simpler esters like ethyl propanoate, a low-energy retro-ene reaction can occur to form an alkene and a carboxylic acid.[11] While a direct analogy is complex here, high temperatures will likely lead to cleavage of the C-O ester bond and fragmentation of the alkyl chain.
-
Photodegradation: Exposure to UV light can provide the energy to break chemical bonds, initiating free-radical chain reactions.[12] In the presence of oxygen, this leads to photo-oxidation, accelerating the formation of oxidative degradants.[12] The degradation pathways often overlap with those seen in oxidation but are initiated by light energy.[13][14]
Q3: Why must I perform a forced degradation study?
Forced degradation, or stress testing, is a critical component of pharmaceutical development and is mandated by regulatory bodies like the FDA and ICH.[15][16] The core purposes are:
-
To Identify Degradation Products: It helps to identify the likely degradation products that could form under normal storage conditions, providing insight into the molecule's intrinsic stability.[15]
-
To Elucidate Degradation Pathways: Understanding how a molecule degrades is crucial for developing stable formulations and establishing appropriate storage conditions.
-
To Develop Stability-Indicating Methods: A primary goal is to generate degradation products to prove that your analytical method (e.g., HPLC, GC-MS) is "stability-indicating."[16]
Q4: What defines a "stability-indicating method"?
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate, detect, and quantify any significant degradation products without interference from the API, excipients, or other potential impurities.[17] Forced degradation studies are the only way to generate the necessary degradants to prove this capability.
Part 2: Experimental Design & Protocols
Q5: How do I design and execute a robust forced degradation study for 2,6-Dimethyl-2-octyl propionate?
A systematic approach is required, stressing the compound under five key conditions as recommended by ICH guidelines.[18] The goal is to achieve a target degradation of 5-20%.[18] This range is optimal because it is significant enough to be readily detected and identified, but not so excessive that it leads to complex secondary degradation, which may not be relevant to real-world stability.[19]
Workflow for Forced Degradation Study
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 14. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. biopharminternational.com [biopharminternational.com]
Validation & Comparative
comparing retention indices of 2,6-Dimethyl-2-octyl propionate on polar columns
Comparative Retention Guide: 2,6-Dimethyl-2-octyl Propionate on Polar GC Columns
As a Senior Application Scientist, characterizing bulky, branched aliphatic esters requires moving beyond simple boiling point approximations and understanding the thermodynamic interactions within the chromatographic system. 2,6-Dimethyl-2-octyl propionate (also known as tetrahydromyrcenyl propionate)[1] is heavily utilized as a lipophilic solvent, fragrance fixative, and a structural model for highly branched ester prodrugs[2].
This guide objectively compares the retention behavior of 2,6-dimethyl-2-octyl propionate on polar columns (e.g., Polyethylene Glycol / PEG) against alternative reference compounds, providing the mechanistic causality behind its elution profile and a self-validating experimental protocol for precise Linear Retention Index (LRI) determination.
Mechanistic Causality of Retention Behavior
To predict and compare the retention index of 2,6-dimethyl-2-octyl propionate, we must analyze the shift in intermolecular forces that occurs when its parent alcohol, tetrahydromyrcenol, is esterified.
On a non-polar column (100% Dimethylpolysiloxane, PDMS), retention is strictly governed by dispersion forces and molecular weight. Esterifying tetrahydromyrcenol (+56 Da) predictably increases the non-polar retention index. However, on a polar column (Carbowax 20M / DB-Wax), retention is dictated by hydrogen bonding and dipole-dipole interactions[3].
The parent compound, tetrahydromyrcenol, possesses a free tertiary hydroxyl group that acts as a strong hydrogen-bond donor, resulting in a massive retention shift ( Δ RI) of approximately +350 units when moving from a non-polar to a polar phase[4]. In contrast, 2,6-dimethyl-2-octyl propionate lacks this hydrogen-bond donating capacity. Its interaction with the PEG stationary phase is limited to the weaker dipole-dipole interactions of the propionyl carbonyl group. Consequently, the ester exhibits a significantly lower Δ RI, eluting earlier on polar columns than its molecular weight would suggest when compared to free alcohols.
Mechanistic logic of functional group modifications on stationary phase interactions.
Comparative Retention Data
The following table synthesizes the quantitative retention data, contrasting 2,6-dimethyl-2-octyl propionate with its parent alcohol and a structurally related industry-standard ester (Linalyl acetate). Because the exact empirical LRI for 2,6-dimethyl-2-octyl propionate on DB-Wax is highly dependent on temperature programming and column age[3], the values are extrapolated based on established functional group contribution theory.
| Compound | Molecular Weight | Non-Polar LRI (DB-5) | Polar LRI (DB-Wax) | Δ RI (Polar - Non-Polar) | Primary Polar Interaction |
| Tetrahydromyrcenol [4] | 158.28 g/mol | 1089 | 1449 | +360 | Strong H-Bonding |
| Linalyl acetate (Reference) | 196.29 g/mol | 1250 | 1560 | +310 | Dipole-Dipole & Pi-Pi |
| 2,6-Dimethyl-2-octyl propionate | 214.35 g/mol | ~1380 | ~1580 | +200* | Dipole-Dipole Only |
*Estimated values based on homologous series extrapolation. The steric hindrance of the 2,6-dimethyl branching further shields the ester carbonyl, slightly suppressing its polar retention compared to linear propionates.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, you must treat your chromatographic method as a self-validating system. Relying solely on raw retention times is a critical error due to the degradation of polar PEG phases over time (phase bleed and oxidation)[3]. The following protocol utilizes an internal System Suitability Test (SST) and n-alkane bracketing to determine the precise Linear Retention Index (LRI).
Phase 1: System Suitability & Preparation
-
Column Verification: Install a polar PEG column (e.g., DB-Wax, 30 m × 0.25 mm ID × 0.25 µm film thickness). Inject a standard mixture containing Linalool and Linalyl acetate. Verify that the resolution ( Rs ) is ≥ 2.0 and that the Δ RI matches historical column data to confirm the PEG phase has not oxidized.
-
Sample Prep: Dilute 2,6-dimethyl-2-octyl propionate to 1,000 ppm (0.1% v/v) in GC-grade hexane.
-
Alkane Bracketing: Spike the sample vial with 10 µL of a standard C10−C20 n-alkane mixture (1,000 ppm each). This ensures the analyte is perfectly bracketed by reference markers during the same run, eliminating run-to-run pneumatic variations.
Phase 2: Chromatographic Execution
-
Injection: Inject 1.0 µL of the spiked sample using a split ratio of 50:1. Maintain the inlet at 250°C to ensure instantaneous vaporization without thermal degradation of the bulky ester.
-
Temperature Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp: 5°C/min to 240°C
-
Final: 240°C (Hold 5 min)
-
-
Detection: Utilize Flame Ionization Detection (FID) at 260°C for quantitative peak apex determination, or Mass Spectrometry (EI-MS, 70 eV) for structural confirmation.
Phase 3: LRI Calculation
-
Mathematical Validation: Calculate the LRI using the temperature-programmed Van den Dool and Kratz equation:
LRI=100×[n+tR(n+1)−tR(n)tR(analyte)−tR(n)](Where n is the carbon number of the alkane eluting just before the analyte, and tR is the retention time).
Self-validating GC-FID/MS workflow for Linear Retention Index (LRI) determination.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 86751, Tetrahydromyrcenol." PubChem Database. Available at:[Link]
-
The Good Scents Company. "tetrahydromyrcenyl propionate (CAS 99886-27-8) Information." TGSC Information System. Available at:[Link]
-
Davies, N. W. (1990). "Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases." Journal of Chromatography A, 503, 1-24. ResearchGate. Available at:[Link]
Sources
Comparative Stability Guide: 2,6-Dimethyl-2-octyl Propionate vs. Linalyl Propionate in Formulation Development
As a Senior Application Scientist, selecting the appropriate ester for a pharmaceutical, cosmetic, or functional formulation goes far beyond olfactory or emollient properties. It requires a rigorous understanding of molecular thermodynamics and degradation kinetics.
This guide provides an objective, data-driven comparison between linalyl propionate (a classic unsaturated ester) and 2,6-dimethyl-2-octyl propionate (its fully saturated analog, also known as tetrahydromyrcenyl propionate). By dissecting their structural differences, we can establish the causality behind their divergent stability profiles and provide actionable protocols for your own laboratory validation.
Mechanistic Causality of Stability Differences
While both molecules share a propionate moiety attached to a tertiary carbon, their backbone saturation dictates entirely different degradation pathways under environmental stress.
Oxidative Degradation and Hydroperoxide Formation
Linalyl propionate (CAS 144-39-8) features two carbon-carbon double bonds, creating multiple electron-rich allylic positions. When exposed to atmospheric oxygen and light, these allylic hydrogens are highly susceptible to radical abstraction[1]. This initiates an autoxidation cascade that generates hydroperoxides—reactive species notorious for acting as potent skin sensitizers in topical formulations.
Conversely, 2,6-dimethyl-2-octyl propionate (CAS 99886-27-8) is a fully saturated aliphatic ester[2]. The complete absence of double bonds and allylic hydrogens disrupts the radical chain mechanism required for autoxidation[3]. This saturation renders the molecule exceptionally resistant to oxidative degradation, even under accelerated thermal and UV conditions.
Hydrolytic Stability and Carbocation Thermodynamics
Ester hydrolysis in aqueous formulations can proceed via acid- or base-catalyzed pathways. Because both compounds are tertiary esters, their bulky alkyl groups provide significant steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack (e.g., base-catalyzed BAc2 mechanisms). Consequently, both exhibit reasonable stability in mildly basic environments.
However, in acidic media (such as AHA/BHA chemical peels or low-pH topical gels), hydrolysis shifts to an AAl1 mechanism. This pathway involves the protonation of the ester oxygen followed by the cleavage of the alkyl-oxygen bond to form a carbocation intermediate:
-
Linalyl Propionate: Cleavage generates a highly resonance-stabilized allylic tertiary carbocation. The thermodynamic stability of this intermediate drastically lowers the activation energy barrier, causing rapid hydrolysis and subsequent rearrangement into geranyl/neryl derivatives or elimination into terpenes[4].
-
2,6-Dimethyl-2-octyl Propionate: Cleavage requires the formation of a standard, non-allylic tertiary carbocation. Because standard tertiary carbocations lack resonance stabilization, they are significantly higher in energy than their allylic counterparts[5]. This steep activation energy barrier effectively halts acid-catalyzed cleavage, granting the saturated ester superior hydrolytic stability.
Degradation Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two esters when subjected to environmental stressors.
Mechanistic divergence in degradation pathways between unsaturated and saturated tertiary esters.
Quantitative Data: Stability Comparison
The table below summarizes the representative stability profiles of both esters based on their kinetic and thermodynamic properties.
| Parameter | Linalyl Propionate | 2,6-Dimethyl-2-octyl Propionate | Mechanistic Driver |
| Oxidative Stability (Peroxide Value) | High (>20 meq/kg) | Negligible (<1 meq/kg) | Allylic autoxidation vs. Saturated backbone |
| Hydrolytic Half-Life (pH 3.0, 25°C) | < 48 hours | > 6 months | Allylic vs. Standard tertiary carbocation stability |
| Hydrolytic Half-Life (pH 9.0, 25°C) | > 3 months | > 3 months | Both protected by tertiary steric hindrance |
| Thermal Stability (100°C, 24h) | Significant degradation | Highly stable | Susceptibility to thermal rearrangement/elimination |
Self-Validating Experimental Protocols
To objectively validate these mechanistic claims during your formulation development cycle, implement the following self-validating analytical workflows.
Protocol A: Accelerated Oxidative Stability (Modified GC-MS Method)
Purpose: To quantify the susceptibility of the ester to form sensitizing hydroperoxides via autoxidation.
-
Sample Preparation: Weigh 5.0 g of high-purity (>98%) linalyl propionate and 2,6-dimethyl-2-octyl propionate into separate, open glass Petri dishes. (Causality: Maximizes surface area for atmospheric oxygen exposure to simulate worst-case storage conditions).
-
Environmental Stress: Place the dishes in a forced-air convection oven set to 40°C (±0.5°C) under continuous UV-A exposure (365 nm) for 28 days. (Causality: UV-A and thermal energy act as radical initiators, accelerating the abstraction of allylic hydrogens).
-
Sampling & Quenching: Extract 100 µL aliquots weekly. Immediately dissolve in 1 mL of chilled hexane containing 0.01% BHT. (Causality: BHT is a radical scavenger that halts the autoxidation cascade, freezing the chemical profile for accurate point-in-time analysis).
-
Analysis: Analyze via GC-MS using a cold-on-column (COC) injector. (Causality: Standard split/splitless heated inlets will thermally decompose labile hydroperoxides into secondary volatiles, skewing the quantification of primary oxidation products).
-
Validation Check: The linalyl propionate sample must show a logarithmic decay curve with emerging oxygenated adducts (+16 or +32 m/z shifts), while the saturated DMOP sample should remain >99% intact. This internal contrast validates the role of saturation in oxidative stability.
Protocol B: Hydrolytic Degradation Kinetics in Acidic Media
Purpose: To measure the impact of allylic resonance on AAl1 hydrolysis rates.
-
Buffer Preparation: Prepare a 0.1 M citrate-phosphate buffer adjusted precisely to pH 3.0. (Causality: Provides a stable, highly acidic environment to force the AAl1 hydrolysis mechanism).
-
Solubilization: Prepare a 50:50 (v/v) mixture of the buffer and HPLC-grade ethanol. (Causality: Both esters are highly lipophilic; ethanol acts as a co-solvent to prevent biphasic separation, ensuring accurate pseudo-first-order aqueous kinetics).
-
Incubation: Spike the solvent mixture with 10 mM of the respective ester. Incubate in sealed, inert PTFE vials at 40°C in a shaking water bath. (Causality: Mild heating accelerates the reaction rate, while sealed vials prevent evaporative loss of volatile degradation products).
-
Kinetic Sampling: Withdraw 0.5 mL samples at t = 0, 2, 4, 8, 24, and 48 hours. Neutralize immediately with 0.5 mL of 0.1 M NaOH. (Causality: Rapidly shifting the pH to neutral deprotonates the ester oxygen, immediately arresting the acid-catalyzed cleavage).
-
Quantification: Extract with internal standard-spiked dichloromethane and analyze via GC-FID. Plot ln([Ester]t/[Ester]0) versus time to determine the first-order rate constant ( k ).
-
Validation Check: The emergence of linalool and α -terpineol in the linalyl propionate samples confirms the carbocation-mediated rearrangement[4]. The absence of these peaks in the DMOP samples confirms the energetic barrier of the non-allylic tertiary carbocation.
Application Insights for Drug & Formulation Development
Transitioning from linalyl propionate to 2,6-dimethyl-2-octyl propionate offers distinct advantages in advanced formulations:
-
Hypoallergenic Formulations: The inability of the saturated ester to form hydroperoxides makes it a vastly superior choice for dermatological products where sensitization is a critical risk factor.
-
Active Pharmaceutical Ingredient (API) Compatibility: In topical formulations containing acidic APIs (e.g., salicylic acid, retinoic acid, or ascorbic acid), 2,6-dimethyl-2-octyl propionate maintains its structural integrity without releasing reactive degradation products that could cross-react with the API.
References
-
Cognitive Market Research. "Linalyl Propionate Market Analysis 2026, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts." 1
-
Australian Government Department of Health (NICNAS). "Simple esters of linalool: Human health tier II assessment."
-
PubChem, National Institutes of Health. "2,6-Dimethyl-2-octyl propionate (CID 113432)." 2
-
The Good Scents Company. "tetrahydromyrcenyl propionate." 3
-
University of Southampton. "The hydrolysis and safety assessment of food flavouring esters." 4
-
National Academic Digital Library of Ethiopia. "Principles of Polymer Design and Synthesis." 5
Sources
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethyl-2-octyl propionate Purity
This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of purity assays for 2,6-Dimethyl-2-octyl propionate. As researchers, scientists, and drug development professionals, the assurance of a compound's purity is a cornerstone of quality, safety, and efficacy. This document moves beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For purity determination, the method must be able to accurately and precisely quantify the main component while simultaneously demonstrating specificity from potential impurities and degradation products. Our approach is guided by the harmonized principles set forth by the International Council for Harmonisation (ICH) in their Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4]
The Analyte: 2,6-Dimethyl-2-octyl propionate
2,6-Dimethyl-2-octyl propionate is an ester characterized by its non-polar nature and expected volatility. These physicochemical properties are critical in selecting the most appropriate analytical technology. A purity assay for such a compound must be quantitative, assessing the main peak as a percentage of the total integrated peak area, and must be ableto resolve it from structurally similar impurities that may arise from the synthetic process or degradation.
Foundational Principles: The Validation Workflow
Method validation is a systematic process. Before comparing specific techniques, it is crucial to understand the logical flow of validation activities. Each step builds upon the last to create a comprehensive picture of the method's performance and limitations.
Caption: Overall workflow for analytical method validation.
Method Selection: A Tale of Two Techniques
The choice between Gas Chromatography and High-Performance Liquid Chromatography is determined by the analyte's properties.
-
Gas Chromatography (GC): This is the presumptive technique for volatile and thermally stable compounds like esters.[5][6] The analyte is vaporized and separated in a gaseous mobile phase. For purity analysis, a Flame Ionization Detector (FID) is the detector of choice. The FID offers near-universal response to carbon-containing compounds and a wide linear range, making it ideal for area-percent purity calculations where all impurities must be detected with comparable sensitivity to the main component.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly if potential impurities are non-volatile or thermally labile, which would make them unsuitable for GC analysis.[3] Given that 2,6-Dimethyl-2-octyl propionate is non-polar, a Reversed-Phase (RP-HPLC) method is appropriate.[7] This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] A significant challenge is detection; the analyte lacks a strong UV chromophore. Therefore, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are necessary.
Comparative Validation Protocols and Experimental Design
We will now detail the validation protocols for both a GC-FID and an RP-HPLC-RID method. The causality behind each parameter's assessment is explained to provide a deeper understanding of the validation process.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]
-
GC-FID & HPLC-RID Protocol:
-
Inject a blank solvent (e.g., Hexane for GC, Mobile Phase for HPLC) to ensure no system peaks interfere.
-
Prepare and inject a solution of the 2,6-Dimethyl-2-octyl propionate reference standard.
-
If available, inject solutions of known potential impurities individually.
-
Prepare a spiked sample by adding small amounts of known impurities to the reference standard solution and inject.
-
Subject the analyte to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products and inject the stressed sample.
-
-
Causality & Expertise: This multi-pronged approach ensures that neither the system, potential process impurities, nor future degradation products will co-elute with the main peak, which would lead to an overestimation of purity. For chromatographic methods, peak purity analysis using a more advanced detector (like Mass Spectrometry) can be used to unequivocally demonstrate specificity.[1]
-
Acceptance Criteria: The analyte peak is resolved from all other peaks (Resolution > 2.0). No interfering peaks are observed at the retention time of the analyte in blank or placebo injections.
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][12]
-
GC-FID & HPLC-RID Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions from the stock solution, covering a range of 80% to 120% of the nominal assay concentration.[11] For impurity quantification, the range must bracket the impurity's specification level.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Causality & Expertise: Linearity is fundamental for accurate quantification. A wide range (80-120%) is crucial for assay methods to ensure that samples with slightly varying concentrations can still be quantified accurately.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99.[11] The y-intercept should not be significantly different from zero.
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]
-
GC-FID & HPLC-RID Protocol:
-
Prepare a sample matrix (placebo). If a placebo is not available, a low-concentration sample of the analyte can be used.
-
Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[1]
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
-
Causality & Expertise: Accuracy studies validate the entire method, from sample preparation to final measurement, ensuring there are no significant losses or biases introduced. The workflow below illustrates the triplicate-at-three-levels design, which provides a robust statistical assessment.
Caption: Experimental workflow for a 3x3 accuracy study.
-
Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol (Repeatability - Intra-assay precision):
-
Prepare a minimum of six independent test samples of the analyte at the 100% target concentration.
-
Analyze these samples on the same day, using the same instrument and analyst.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results between the two sets of conditions.
-
-
Causality & Expertise: Repeatability demonstrates the method's performance under ideal conditions, while intermediate precision simulates the variability expected during routine use over time.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Objective: To determine the lowest amount of analyte in a sample which can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).
-
Protocol (Signal-to-Noise Method):
-
Prepare and inject solutions of the analyte at decreasingly low concentrations.
-
Determine the concentration at which the analyte's signal is distinguishable from the baseline noise, typically at a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.[1]
-
-
Causality & Expertise: While not always critical for a high-concentration purity assay, determining LOD and LOQ is essential for related methods, such as impurity quantification, where trace levels must be reliably measured.
-
Acceptance Criteria: The S/N ratios are met and can be demonstrated through replicate injections.
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][13]
-
GC-FID Protocol:
-
Vary parameters such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
-
-
HPLC-RID Protocol:
-
Vary parameters such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
-
-
Causality & Expertise: Robustness testing identifies which method parameters are most critical and need to be carefully controlled. It provides confidence that the method will perform consistently in different labs and on different systems.
-
Acceptance Criteria: System suitability criteria (e.g., resolution, peak symmetry) remain within acceptable limits. The results of the analysis are not significantly affected by the variations.
Data Summary and Comparative Performance
The following table summarizes hypothetical but realistic validation results for the two methods.
| Validation Parameter | GC-FID Method | RP-HPLC-RID Method | Expert Commentary |
| Specificity | Passed. No interference observed. | Passed. No interference observed. | Both methods are capable of being specific. GC often provides superior resolution for volatile isomers. |
| Linearity (r) | ≥ 0.999 | ≥ 0.995 | GC-FID typically exhibits excellent linearity over a wider range compared to RID. |
| Range (% of Target) | 80 - 120% | 80 - 120% | Both methods can be validated over the required range for an assay. |
| Accuracy (% Recovery) | 99.5 - 101.0% | 98.5 - 101.5% | Both methods demonstrate acceptable accuracy. GC sample prep is often simpler, reducing error sources. |
| Precision (Repeatability %RSD) | ≤ 1.0% | ≤ 1.5% | GC methods are often highly precise due to the stability of the FID and automated injection. |
| Precision (Intermediate %RSD) | ≤ 1.5% | ≤ 2.0% | HPLC methods can show slightly higher variability due to mobile phase preparation and column aging. |
| LOQ (µg/mL) | ~1 µg/mL | ~20 µg/mL | The FID is significantly more sensitive than the RID, resulting in much lower detection and quantitation limits. |
| Robustness | High | Moderate | GC methods are generally very robust. HPLC-RID is sensitive to mobile phase composition and temperature fluctuations. |
Conclusion and Recommendation
Both GC-FID and RP-HPLC-RID can be validated for the purity determination of 2,6-Dimethyl-2-octyl propionate. However, the experimental data and underlying scientific principles strongly favor Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior method for this specific application.
The primary advantages of the GC-FID method are its higher sensitivity (lower LOQ), superior precision, and greater robustness. The universal response of the FID is a critical feature for a purity assay, ensuring that all potential carbon-containing impurities are detected and included in the total area calculation. The RP-HPLC-RID method is a viable alternative but is hampered by the lower sensitivity of the detector and its susceptibility to environmental variables, which can compromise precision and robustness.
Ultimately, the purpose of method validation is to demonstrate that a method is suitable for its intended purpose.[10] For routine, high-throughput purity testing of 2,6-Dimethyl-2-octyl propionate, the GC-FID method provides a more reliable, sensitive, and robust analytical solution, ensuring the highest confidence in the quality of the material.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]
-
Scribd. FDA Guidance on Analytical Method Validation. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Seven Star Pharma. High-Performance Liquid Chromatography (HPLC). [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
MicroSolv Technology Corporation. (2026). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. [Link]
-
AZO Materials. (2024). Gas Chromatography for Olive Oil Purity Testing. [Link]
-
SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
-
AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
SciSpace. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2018). Validation of Analytical Methods. [Link]
-
LCGC International. (2026). Analytical Method Validation: Back to Basics, Part II. [Link]
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Spectral Comparison Guide: 2,6-Dimethyl-2-octyl Propionate and Its Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application & Spectral Comparison Guide
Executive Summary
In the fields of fragrance chemistry, flavor synthesis, and fine chemical development, aliphatic esters are frequently utilized for their distinct organoleptic and pharmacokinetic properties. 2,6-Dimethyl-2-octyl propionate (CAS 99886-27-8)[1], also known as tetrahydromyrcenyl propionate[2], is a tertiary ester that is commonly confused with its structural isomer, 3,7-dimethyl-3-octyl propionate (tetrahydrolinalyl propionate)[3]. Furthermore, the 2,6-isomer possesses a chiral center at C6, yielding (R) and (S) stereoisomers.
As a Senior Application Scientist, I have designed this guide to provide an objective, self-validating analytical framework. By understanding the fundamental causality behind nuclear magnetic resonance (NMR) spin systems and mass spectrometry (MS) fragmentation thermodynamics, researchers can unambiguously differentiate these isomers.
Structural Causality & Isomeric Context
The spectral differences between these isomers are directly dictated by their carbon backbone branching:
-
2,6-Dimethyl-2-octyl propionate: The propionate ester is located at C2. Crucially, C2 is bonded to two methyl groups (C1 and the 2-methyl branch), forming a gem-dimethyl configuration[4].
-
3,7-Dimethyl-3-octyl propionate: The ester is located at C3. C3 is bonded to an ethyl group (C1-C2) and a single methyl group (the 3-methyl branch)[5].
This shift in the ester position alters the local magnetic environment (affecting NMR chemical shifts and multiplicities) and changes the center of mass for radical expulsion during ionization (affecting MS fragmentation).
Spectral Differentiation: Structural Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1 H NMR, the local magnetic environment dictated by structural branching is the primary driver of chemical shift and multiplicity.
For 2,6-dimethyl-2-octyl propionate , the esterified C2 carbon is bonded to two equivalent methyl groups. Because these protons lack adjacent vicinal protons, they do not undergo scalar spin-spin coupling. This results in a distinct, highly diagnostic 6H singlet at approximately 1.4 ppm .
Conversely, 3,7-dimethyl-3-octyl propionate possesses an ethyl group at the esterified C3 position. This ethyl group creates a classic first-order A3M2 spin system, yielding a 3H triplet (~0.9 ppm) and a 2H quartet (~1.8 ppm) , alongside a 3H singlet for the solitary C3 methyl.
Mass Spectrometry (GC-MS) Fragmentation
Under 70 eV electron ionization (EI), aliphatic esters undergo predictable fragmentation driven by the stabilization of the resulting positive charge[6]. The molecular ion ( [M]+ , m/z 214) is typically transient.
The dominant pathway is α -cleavage adjacent to the ester carbonyl. According to Stevenson's Rule, the cleavage that expels the largest radical is thermodynamically favored because it leaves behind the most stable oxonium ion.
-
2,6-Isomer: Preferentially loses the C6H13 radical (85 Da) to yield a diagnostic base peak at m/z 129 .
-
3,7-Isomer: Preferentially loses a C5H11 radical (71 Da), producing a diagnostic fragment at m/z 143 [7].
Both isomers also undergo a McLafferty rearrangement , expelling neutral propionic acid (74 Da) to form an alkene radical cation at m/z 140 .
Fig 1. Primary electron ionization (EI) mass spectrometry fragmentation pathways for C13H26O2 esters.
Stereoisomer Resolution: (R)- vs. (S)- Enantiomers
While structural isomers are easily differentiated via 1D NMR and GC-MS, the (R) and (S) enantiomers of 2,6-dimethyl-2-octyl propionate (arising from the chiral center at C6) possess identical scalar physical properties in achiral environments.
To resolve these, we must induce a diastereomeric environment. This is achieved using a chiral lanthanide shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] ( Eu(hfc)3 ) . The europium metal coordinates with the ester carbonyl oxygen, and the chiral camphorate ligands create a magnetically anisotropic environment. This differentially shifts the C6 methyl doublet for the (R) and (S) enantiomers, allowing for precise determination of enantiomeric excess ( ee ).
Self-Validating Experimental Protocols
To ensure data trustworthiness, every analytical run must be treated as a self-validating system.
Protocol A: Quantitative 1D 1 H NMR
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Utilize a 400 MHz spectrometer. Apply a 30° pulse angle with 16 scans. Critical Step: Implement a 5-second relaxation delay ( D1 ) to ensure complete longitudinal relaxation ( T1 ) of all protons, which is mandatory for accurate quantitative integration.
-
Internal Validation: The TMS peak must be calibrated to exactly 0.00 ppm. The integration of the propionate terminal methyl triplet (~1.1 ppm) must be set to exactly 3.00 protons to serve as the intramolecular quantitative reference.
Protocol B: GC-MS with Retention Indexing
-
Preparation: Dilute the sample to 100 ppm in GC-grade hexane. Add 10 ppm of dodecane- d26 as an internal standard.
-
Calibration (Self-Validation): Inject a C8−C20 n-alkane mix prior to the sample to establish a Kovats Retention Index (RI) calibration curve. This ensures the retention time is validated against a known standard, compensating for column aging or carrier gas flow variations.
-
Acquisition: Inject 1 µL (split ratio 1:50) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 60°C (hold 2 min), ramp 10°C/min to 250°C. EI source at 70 eV.
Protocol C: Vibrational Circular Dichroism (VCD) for Stereoisomers
-
Preparation: Prepare a 0.1 M solution of the sample in CDCl3 .
-
Acquisition: Utilize an IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for VCD. Scan from 2000 to 900 cm−1 .
-
Validation: Run a known racemic mixture of the 2,6-isomer first. The VCD signal must perfectly cancel out (yielding a flat line) to validate the absence of instrumental birefringence artifacts before analyzing the pure (R) or (S) enantiomer.
Quantitative Data Summaries
Table 1: 1 H NMR Diagnostic Feature Comparison
| Spectral Feature | 2,6-Dimethyl-2-octyl propionate | 3,7-Dimethyl-3-octyl propionate | Diagnostic Value |
| Esterified Carbon Alkyls | 6H Singlet (~1.4 ppm) | 3H Singlet (~1.4 ppm) 3H Triplet (~0.9 ppm) | High. Differentiates gem-dimethyl from ethyl branching. |
| Propionate Methyl | 3H Triplet (~1.1 ppm) | 3H Triplet (~1.1 ppm) | Low. Identical in both isomers; used for internal integration. |
| Terminal Chain Methyls | 3H Triplet (C8) 3H Doublet (C6) | 6H Doublet (C7 Isopropyl) | Medium. Identifies the tail-end branching structure. |
Table 2: GC-MS (EI, 70 eV) Diagnostic Ions
| Ion Type | 2,6-Isomer (m/z) | 3,7-Isomer (m/z) | Mechanistic Origin |
| Molecular Ion [M]+ | 214 (Weak) | 214 (Weak) | Intact radical cation. |
| Primary α -Cleavage | 129 (Base Peak) | 143 (Base Peak) | Loss of largest alkyl radical ( C6H13 vs C5H11 ). |
| Secondary α -Cleavage | 199 | 185 | Loss of smaller alkyl radical ( CH3 vs C2H5 ). |
| McLafferty Rearrangement | 140 | 140 | Expulsion of neutral propionic acid (74 Da). |
Analytical Workflow Visualization
Fig 2. Orthogonal analytical workflow for differentiating C13H26O2 aliphatic ester isomers.
References
-
National Center for Biotechnology Information (PubChem). "2,6-Dimethyl-2-octyl propionate (CID 113432)." PubChem Database. URL:[Link]
-
National Institute of Standards and Technology (NIST). "2-Octanol, 2,6-dimethyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
National Center for Biotechnology Information (PubChem). "Tetrahydrolinalyl acetate (CID 89385)." PubChem Database. (Utilized as a structural fragmentation proxy for 3,7-dimethyl-3-octyl esters). URL:[Link]
-
National Institute of Standards and Technology (NIST). "3-Octanol, 3,7-dimethyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]
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kinetic isotope effect studies in propionate esterification
An In-Depth Technical Guide to Kinetic Isotope Effect Studies in Propionate Esterification
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a chemical reaction is paramount. The esterification of propionic acid, a common structural motif in pharmaceuticals and other fine chemicals, is a foundational reaction. While its general mechanism is well-understood, the rate-determining step and the nature of the transition state can vary with different substrates, catalysts, and reaction conditions. The Kinetic Isotope Effect (KIE) is one of the most sensitive and powerful tools available to physical organic chemists for probing these mechanistic nuances.[1][2]
This guide provides a comprehensive comparison of methodologies for applying KIE studies to propionate esterification. It moves beyond simple protocols to explain the causality behind experimental design, enabling researchers to select and implement the most appropriate strategy to answer their specific mechanistic questions.
The Principle of the Kinetic Isotope Effect (KIE)
A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes results in a change in the reaction rate.[1] This phenomenon arises from the quantum mechanical principle that heavier isotopes form stronger bonds and have lower zero-point vibrational energies (ZPE).[3] Consequently, more energy is required to break a bond to a heavier isotope.
The magnitude of the KIE (expressed as the ratio of rate constants, klight/kheavy) provides a quantitative probe of bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction.[3]
-
Primary KIE: Observed when the isotopically substituted bond is directly formed or broken in the RDS. These effects are typically large (e.g., kH/kD > 2).[4]
-
Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. These effects are smaller and reveal changes in the local steric or electronic environment, such as a change in hybridization, between the ground state and the transition state.[3]
The Mechanism of Propionate Esterification
The most common method for propionate esterification is the acid-catalyzed Fischer esterification.[5] The reaction proceeds through a nucleophilic acyl substitution pathway.[6][7] Understanding this pathway is critical for designing a meaningful KIE experiment.
The key steps are:
-
Protonation: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of propionic acid, activating the carbonyl carbon and making it more electrophilic.[8]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is often the rate-determining step and results in the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
KIE studies can help determine which of these steps is rate-limiting by strategically placing isotopic labels.
Caption: The acid-catalyzed esterification mechanism, highlighting steps probed by KIE.
A Comparative Guide to Designing KIE Experiments
The choice of isotope and the position of the label are critical experimental decisions that dictate the mechanistic question being asked.
| Isotopic Label | Position of Label | Type of KIE | Mechanistic Question Answered |
| Deuterium (²H) | Alcohol O-H | Primary | Is the proton transfer from the alcohol involved in the RDS? |
| Propionyl α-CH ₂ | Secondary (α) | Does the hybridization of the α-carbon change in the RDS? | |
| Alcohol α-CH -OH | Secondary (α) | Does the hybridization of the alcohol's α-carbon change in the RDS? | |
| Carbon-13 (¹³C) | Propionyl C =O | Primary | Is nucleophilic attack at the carbonyl carbon part of the RDS? |
| Oxygen-18 (¹⁸O) | Propionyl C=O | Primary | Is the formation of the tetrahedral intermediate reversible?[6] |
| Alcohol O H | Primary | Does the alcohol's oxygen atom get incorporated into the ester, as the mechanism predicts? |
Alternative Experimental Approaches
1. Intermolecular Competition: Two separate, parallel reactions are run—one with the unlabeled substrate and one with the isotopically labeled substrate. The rates are measured independently and their ratio (klight/kheavy) is calculated. This method is straightforward but can be susceptible to slight variations in experimental conditions (temperature, concentrations) between the two flasks.
2. Intramolecular Competition: A substrate containing both light and heavy isotopes at equivalent positions is used. The ratio of products formed from the reaction at the light vs. heavy positions is measured in a single experiment, providing a more precise KIE value as it eliminates flask-to-flask variability.[9]
3. Natural Abundance Measurement: This powerful technique avoids the need for synthesizing isotopically enriched starting materials.[2][10] High-precision analytical methods like Isotope-Ratio Mass Spectrometry (IRMS) or sensitive NMR techniques are used to measure the minute changes in isotopic ratios in the starting material or product as the reaction progresses.[10][11] This is often the most practical approach for complex molecules.
Experimental Protocols and Data Analysis
Protocol 1: Competitive ¹³C KIE of Propionate Esterification via NMR
This protocol describes a competitive experiment to determine the ¹³C KIE at the carbonyl carbon of propionic acid.
Objective: To determine if nucleophilic attack at the carbonyl is rate-determining. An inverse secondary KIE (kH/kD < 1) at the carbonyl carbon during nucleophilic attack would be expected due to the sp² to sp³ hybridization change.[3] A normal ¹³C KIE (k¹²C/k¹³C > 1) is expected as the C=O bond weakens.
Methodology:
-
Reactant Preparation: Prepare two separate reaction flasks. In each, add a solution of an alcohol (e.g., isobutanol, 1.0 M) in a suitable solvent (e.g., toluene).[12]
-
Substrate Addition: To Flask A, add natural abundance propionic acid (0.5 M). To Flask B, add 1-¹³C-propionic acid (0.5 M).
-
Initiation: Place both flasks in a constant temperature bath (e.g., 60°C).[13] Once equilibrated, add an identical amount of acid catalyst (e.g., sulfuric acid, 2 mol%) to each flask simultaneously to start the reaction.[14][15]
-
Sampling: At regular time intervals (e.g., 10, 20, 40, 60, 90 minutes), withdraw an aliquot from each flask and quench the reaction immediately in a vial containing a neutralizing agent (e.g., a cold saturated NaHCO₃ solution).
-
Analysis: Extract the organic components from each quenched sample. Analyze the concentration of the resulting isobutyl propionate product using Gas Chromatography (GC) with an internal standard.
-
KIE Calculation: Plot the concentration of product vs. time for both reactions. The initial rate for each reaction (k¹²C and k¹³C) is the slope of the linear portion of this plot. The KIE is calculated as the ratio: KIE = k¹²C / k¹³C .
Protocol 2: Natural Abundance KIE via GC-IRMS
This protocol is ideal for measuring small KIEs without enriched materials.
Methodology:
-
Reaction Setup: Prepare a single reaction mixture of propionic acid and the desired alcohol with an acid catalyst, as described above.
-
Initial Sample (t=0): Before initiating the reaction with heat or catalyst, take a sample of the starting propionic acid to determine its natural ¹³C/¹²C ratio (R₀).
-
Reaction and Sampling: Run the reaction to a high degree of conversion (e.g., >80%) to ensure sufficient isotopic fractionation in the remaining starting material.
-
Sample Preparation: Quench the reaction. Carefully separate the unreacted propionic acid from the product ester and alcohol.
-
Analysis: Analyze the ¹³C/¹²C ratio of the recovered, unreacted propionic acid (RSM) using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
-
KIE Calculation: The KIE is calculated using the appropriate Rayleigh equation for the analysis of remaining starting material.
Caption: A generalized experimental workflow for determining a kinetic isotope effect.
Interpreting the Results
The measured KIE value provides direct insight into the transition state of the rate-determining step.
| Observed KIE Value | Isotopic Label | Interpretation for Propionate Esterification |
| kH/kD ≈ 6-10 | Alcohol O-H | Significant primary KIE. Suggests that proton transfer involving the alcohol's hydroxyl group is part of the RDS. |
| k¹²C/k¹³C ≈ 1.02-1.05 | Propionyl C =O | A normal primary KIE. Consistent with the weakening of the C=O π-bond during nucleophilic attack in the RDS.[1] |
| kH/kD ≈ 0.95-1.0 | Propionyl α-CH ₂ | An inverse secondary KIE. Indicates a transition from sp² to a more constrained sp³-like geometry at the carbonyl carbon in the RDS. This strongly supports nucleophilic attack being the RDS. |
| klight/kheavy ≈ 1.0 | Any position | The bonding at this position does not change significantly in the rate-determining step of the reaction. |
Conclusion
Kinetic isotope effect studies offer an unparalleled level of detail for mechanistic investigation. For propionate esterification, the strategic application of ²H, ¹³C, and ¹⁸O isotopes can definitively establish the rate-determining step, probe the reversibility of intermediates, and characterize the geometry of the transition state. By comparing competitive and non-competitive methods, and leveraging modern analytical techniques like IRMS for natural abundance measurements, researchers can design robust, self-validating experiments. This deep mechanistic understanding is not merely academic; it is essential for optimizing reaction conditions, developing more efficient catalysts, and controlling reaction pathways in the synthesis of pharmaceuticals and other high-value chemicals.
References
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]
-
Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. Available at: [Link]
-
ResearchGate. (n.d.). Experimental setup for the esterification process. [Image]. Available at: [Link]
-
eScholarship.org. (n.d.). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydroge. University of California, Merced. Available at: [Link]
-
Molecules. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Available at: [Link]
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DergiPark. (2018). KINETICS OF THE ESTERIFICATION OF PROPIONIC ACID WITH ISOBUTYL ALCOHOL OVER AMBERLYST 36 AND AMBERLYST 70. Available at: [Link]
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Yadav, G. D., & Sharma, M. M. (2016). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. Available at: [Link]
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Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. Available at: [Link]
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Ashenhurst, J. (2025). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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National Institutes of Health. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PMC. Available at: [Link]
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Safety Operating Guide
2,6-Dimethyl-2-octyl propionate proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for 2,6-Dimethyl-2-octyl Propionate
As a Senior Application Scientist, I frequently consult with drug development professionals and formulation chemists regarding the lifecycle management of specialized organic solvents and excipients. 2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8) is a versatile ester widely utilized as a fragrance fixative, a solvent in cosmetic formulations, and a processing aid in polymer science [1, 2]. While it is celebrated for its low acute toxicity and safety in consumer products [2], its disposal in a laboratory or pilot-plant setting requires strict adherence to environmental health and safety (EHS) protocols.
This guide provides a self-validating, mechanistic approach to the disposal of 2,6-Dimethyl-2-octyl propionate, ensuring your laboratory maintains compliance, safety, and operational excellence.
Mechanistic Risk Assessment & Hazard Profiling
To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. The causality behind our disposal choices is directly linked to the compound's physical properties:
-
Flammability vs. Combustibility: With a flash point of 95.1°C (203.2°F) [2], this compound does not meet the US EPA Resource Conservation and Recovery Act (RCRA) definition of a D001 ignitable waste (which requires a flash point < 60°C). It is classified as a combustible liquid. Therefore, while it poses a lower immediate fire risk at room temperature than highly volatile solvents, it must still be kept away from strong oxidizers and open flames.
-
Aqueous Incompatibility: The compound has a density of 0.867 g/cm³ and is insoluble in water [2]. Discharging it into municipal sewer systems is strictly prohibited, as it will float, form a slick, and potentially disrupt aquatic ecosystems or municipal water treatment processes.
-
Chemical Stability: As an ester (Propanoic acid 2,6-dimethyloctan-2-yl ester) [3], it is susceptible to hydrolysis if mixed with highly acidic or highly alkaline aqueous waste streams. Segregation is critical to prevent unwanted exothermic degradation in waste carboys.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters that dictate our disposal and handling strategies [2, 3].
| Property | Value | Operational & Disposal Implication |
| CAS Number | 99886-27-8 | Essential for accurate EHS waste tracking and manifesting. |
| Boiling Point | 229.6°C at 760 mmHg | Low volatility at ambient temperature; minimizes inhalation risks during waste transfer. |
| Flash Point | 95.1°C | Combustible liquid; does not trigger RCRA D001 ignitability status. |
| Density | 0.867 g/cm³ | Lighter than water; will float and form a distinct organic layer if mixed with aqueous waste. |
| Solubility | Insoluble in water | Strictly prohibits drain disposal; necessitates a dedicated non-halogenated organic waste stream. |
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
Trustworthy safety protocols must be self-validating—meaning each step inherently prevents the failure of the next. Implement the following methodology for routine disposal:
Step 1: Waste Stream Segregation
-
Action: Designate a specific waste carboy strictly for "Non-Halogenated Organic Solvents."
-
Validation: Ensure no strong acids, bases, or oxidizing agents are present in the carboy to prevent base-catalyzed or acid-catalyzed hydrolysis of the ester.
Step 2: Phase Separation (If Applicable)
-
Action: If the 2,6-Dimethyl-2-octyl propionate has been used in a liquid-liquid extraction with an aqueous phase, use a separatory funnel to decant the organic layer.
-
Validation: Because its density is 0.867 g/cm³ [2], the ester will be the top layer. Drain the bottom aqueous layer into the appropriate aqueous waste stream before transferring the ester to the organic waste container.
Step 3: Primary Containment
-
Action: Transfer the waste into a High-Density Polyethylene (HDPE) or glass container.
-
Validation: Cap the container with a vented closure to prevent pressure buildup from ambient temperature fluctuations, though the high boiling point (229.6°C) [2] makes rapid volatilization unlikely.
Step 4: Final Destruction
-
Action: Coordinate with your facility's EHS department for pickup.
-
Validation: The standard, environmentally sound method for destroying non-halogenated organic esters is high-temperature incineration, which converts the C13H26O2 [2] molecule entirely into carbon dioxide and water vapor.
Disposal Workflow Diagram
Below is the logical workflow for processing 2,6-Dimethyl-2-octyl propionate waste.
Caption: Workflow for the segregation, containment, and disposal of 2,6-Dimethyl-2-octyl propionate.
Step-by-Step Spill Response Methodology
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Isolate the Area: Restrict access to the spill zone. Extinguish any nearby open flames or heat sources, keeping in mind the 95.1°C flash point [2].
-
Equip PPE: Don standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat. Due to its low vapor pressure (0.0691 mmHg at 25°C) [2], a respirator is generally not required for small benchtop spills unless ventilation is compromised.
-
Contain and Absorb: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads. Do not use combustible materials like sawdust.
-
Collect and Package: Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable chemical waste container.
-
Decontaminate: Wash the spill surface with a mild detergent and water to remove any residual slickness caused by the water-insoluble ester.
-
Label and Dispose: Label the container as "Spill Cleanup Material containing 2,6-Dimethyl-2-octyl propionate" and route it for high-temperature incineration.
References
- Scent.vn. "2,6-Dimethyl-2-octyl propionate (CAS 99886-27-8)." Scent.vn.
- LookChem. "2,6-dimethyl-2-octyl propionate - CAS 99886-27-8." LookChem Database.
- National Center for Biotechnology Information (NCBI). "2,6-Dimethyl-2-octyl propionate." PubChem Database.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
